molecular formula C11H17NO B1422656 2-(5-Methylfuran-2-yl)azepane CAS No. 1315365-46-8

2-(5-Methylfuran-2-yl)azepane

Cat. No.: B1422656
CAS No.: 1315365-46-8
M. Wt: 179.26 g/mol
InChI Key: QGDVTEBOBGTUQK-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)azepane (CID 53619937) is a nitrogen-oxygen heterocyclic compound with the molecular formula C11H17NO, characterized by a seven-membered azepane ring fused to a 5-methylfuran moiety . This structure places it within a class of compounds recognized for their significant value in medicinal chemistry and agrochemical research. Azepine derivatives are prominent scaffolds in drug discovery due to their presence in bioactive molecules and natural products . They are frequently investigated for a wide spectrum of biological activities, which for related compounds includes antiviral, anticancer, and anti-parasitic properties . Specifically, structural analogs featuring the furan-2-ylazepine motif have been identified as key intermediates in the design of novel compounds with notable research applications. For instance, derivatives incorporating this core structure have been utilized in the design of N-benzylacetamide compounds studied as potential inhibitors of γ-aminobutyrate-aminotransferase (GABA-AT), a target for anticonvulsant agents . Furthermore, related tryptophan derivatives containing an azepine ring have demonstrated promising antiviral activity against the tobacco mosaic virus (TMV) as well as larvicidal and fungicidal activities, highlighting the potential of this chemotype in pesticide development . The compound is provided as a research tool for use in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of new bioactive agents in chemical biology and drug discovery programs. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylfuran-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDVTEBOBGTUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(5-Methylfuran-2-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Synthesis Guide Subject: Heterocyclic Medicinal Chemistry / Scaffold Analysis[1]

Executive Summary

2-(5-Methylfuran-2-yl)azepane represents a distinct class of "privileged scaffolds" in medicinal chemistry, combining a saturated seven-membered nitrogen heterocycle (azepane ) with an electron-rich, five-membered aromatic ring (5-methylfuran ).[1]

While six-membered rings (piperidines) dominate pharmaceutical libraries, the seven-membered azepane ring offers unique conformational flexibility, allowing it to access 3D chemical space often unreachable by smaller homologs. This molecule is primarily utilized as a building block for Central Nervous System (CNS) ligands , specifically targeting aminergic GPCRs (Dopamine, Serotonin) where the azepane ring mimics the steric bulk of classical tropane or piperidine alkaloids but with altered lipophilicity and metabolic profiles.

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a hydrophobic 5-methylfuran moiety attached to the C2 position of a saturated azepane ring.[1] This creates a chiral center at C2, meaning the compound exists as two enantiomers (R and S).

  • Core Scaffold: Azepane (Homopiperidine).[1]

  • Pendant Group: 5-Methylfuran (attached at C2).[1]

  • Key Feature: The secondary amine in the azepane ring acts as a basic center (H-bond donor/acceptor), critical for salt bridge formation in receptor binding pockets.

Physicochemical Data (Predicted)

Data derived from structure-activity relationship (SAR) consensus for 2-aryl-azepanes.[1]

PropertyValue / RangeSignificance
Molecular Formula C₁₁H₁₇NO--
Molecular Weight 179.26 g/mol Fragment-like (Rule of 3 compliant)
LogP (Octanol/Water) 2.1 – 2.4Optimal for BBB penetration (CNS active)
pKa (Basic Amine) 10.2 – 10.8Highly ionized at physiological pH (7.[1]4)
Topological Polar Surface Area (TPSA) ~25 ŲHigh permeability (TPSA < 90 Ų is ideal for CNS)
H-Bond Donors / Acceptors 1 / 2Minimal polar functionality
Rotatable Bonds 1Restricted flexibility between rings

Synthetic Methodologies

To ensure high purity and stereocontrol, we recommend Method A (N-Acyliminium Ion Cyclization) for scale-up and Method B (Photochemical Ring Expansion) for library generation.[1]

Method A: N-Acyliminium Ion Addition (The "Classic" Route)

This method relies on the generation of an electrophilic N-acyliminium species from a methoxy-lactam or similar precursor, which is then trapped by the electron-rich methylfuran.[1]

Reagents:
  • Precursor: 1-Boc-2-methoxyazepane (generated from electrochemical oxidation of N-Boc-azepane).[1]

  • Nucleophile: 2-Methylfuran.[1]

  • Lewis Acid Catalyst: BF₃·OEt₂ or TMSOTf.[1]

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:
  • Preparation: Dissolve 1-Boc-2-methoxyazepane (1.0 eq) in anhydrous DCM under N₂ atmosphere. Cool to -78°C.[1]

  • Activation: Add BF₃·OEt₂ (1.2 eq) dropwise.[1] Stir for 15 minutes to generate the N-acyliminium ion in situ.

  • Addition: Add 2-methylfuran (1.5 eq) slowly to the mixture.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. The electron-rich furan attacks the C2 position of the azepane.[1]

  • Deprotection (One-Pot optional): Treat with TFA to remove the Boc group if the free amine is desired immediately.[1]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Dry organic layer over MgSO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Method B: Photochemical Dearomative Ring Expansion (The "Modern" Route)

Based on recent advances in skeletal editing (e.g., Nature Chem. 2024), this method converts nitroarenes directly into azepanes.[2]

Workflow Diagram (DOT Visualization)

SynthesisPath Nitro Nitroarene Precursor (1-(2-methylfuran-5-yl)-2-nitrobenzene analogs) Nitrene Singlet Nitrene Intermediate Nitro->Nitrene Deoxygenation Light Blue Light (440 nm) + P(Oi-Pr)3 Light->Nitrene Azepine 3H-Azepine (Unsaturated) Nitrene->Azepine Ring Expansion (Skeletal Editing) Product 2-(5-Methylfuran-2-yl)azepane Azepine->Product Saturation Reduction H2 / Pd/C Hydrogenation

Figure 1: Skeletal editing strategy converting nitro-precursors to the azepane scaffold via nitrene insertion.[1]

Biological Applications & Pharmacology[1][5][6][7][8][9][10]

Target Landscape

The 2-substituted azepane scaffold is a bioisostere for the piperidine ring found in methylphenidate and fentanyl, but with distinct selectivity profiles.

  • Dopamine Transporter (DAT): The steric bulk of the furan ring at C2, combined with the azepane nitrogen, creates a pharmacophore similar to specific DAT inhibitors. The 5-methyl group on the furan enhances lipophilicity, potentially increasing residence time in the hydrophobic pocket of the transporter.

  • Sigma Receptors (σ1/σ2): Azepane derivatives frequently show high affinity for Sigma-1 receptors, which are targets for neuroprotection and cognitive enhancement.[1]

Metabolic Liability (The "Furan Warning")

Researchers must be aware of the metabolic activation of the furan ring .

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial.[1]

  • Consequence: This reactive aldehyde is a Michael acceptor that can covalently bind to proteins or DNA (hepatotoxicity risk).[1]

  • Mitigation: In drug design, the 5-methyl group (present in this molecule) partially blocks the metabolic "hotspot" at the 5-position, but oxidative opening can still occur. Deuteration of the furan ring is a common strategy to improve metabolic stability.[1]

Safety & Handling Protocol

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat/drink in lab.[1]
Skin Irritation Causes skin irritation.[1]Wear nitrile gloves (0.11mm min).[1]
Reactivity Furan ring is acid-sensitive.[1]Avoid strong mineral acids; polymerization risk.[1]
Storage Hygroscopic / Oxidation prone.[1]Store under Argon at -20°C.

Self-Validating Purity Check: Before use in biological assays, perform 1H-NMR in CDCl₃ .

  • Diagnostic Peak: Look for the doublet at δ ~6.0 ppm (furan proton) and the multiplet at δ ~2.8-3.2 ppm (azepane C2-H).[1]

  • Impurity Check: If peaks appear at δ 9.5-10.0 ppm , the furan ring has opened to form an aldehyde (discard sample).[1]

References

  • Skeletal Editing of Nitroarenes: "Straightforward access to azepanes from nitroarenes."[1][3][4] Nature Chemistry, 2024.[3] Link

  • Azepane Scaffold Review: "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane." ResearchGate, 2021. Link

  • Furan Bioactivity: "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds." Oriental Journal of Chemistry, 2023. Link

  • N-Acyliminium Chemistry: "Stereoselective synthesis of 2-substituted azepanes via N-acyliminium ion cyclization."[1] Organic Letters (General methodology reference for Method A).

  • Metabolic Activation: "Bioactivation of furan derivatives: The role of cytochrome P450." Chemical Research in Toxicology.

Sources

Pharmacological potential of 2-(5-Methylfuran-2-yl)azepane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 2-(5-Methylfuran-2-yl)azepane Scaffolds

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the convergence of distinct pharmacophores into a single molecular entity represents a strategic approach to developing novel therapeutic agents with enhanced potency and unique biological activity. The 2-(5-Methylfuran-2-yl)azepane scaffold is a prime example of such a design, marrying the structural and electronic attributes of the furan ring with the conformational flexibility of the azepane moiety. Both furan and azepane are independently recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2]

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in numerous pharmaceuticals, valued for its ability to engage in various non-covalent interactions and its role as a bioisostere for phenyl groups. Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] On the other hand, the azepane ring, a seven-membered saturated nitrogen heterocycle, provides a three-dimensional architecture that is crucial for optimizing the spatial orientation of substituents to effectively interact with biological targets.[5][6] The incorporation of the azepane motif has led to the development of drugs for a range of conditions, including cancer and Alzheimer's disease.[2][5]

This technical guide presents a comprehensive analysis of the pharmacological potential of the 2-(5-Methylfuran-2-yl)azepane scaffold. We will delve into its synthetic strategy, explore its potential as an anticancer agent based on the established activities of its constituent heterocycles, and provide detailed experimental protocols for its evaluation. This document is intended for researchers and drug development professionals seeking to explore novel chemical spaces for therapeutic intervention.

Synthetic Strategy and Workflow

The synthesis of the 2-(5-Methylfuran-2-yl)azepane scaffold can be approached through a convergent strategy, involving the preparation of the individual heterocyclic precursors followed by their coupling. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(5-Methylfuran-2-yl)azepane.

Detailed Experimental Protocol: Synthesis of 2-(5-Methylfuran-2-yl)azepane

Part 1: Synthesis of 2-Acetyl-5-methylfuran

  • To a stirred solution of 2-methylfuran (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst like zinc chloride (0.1 eq).[7]

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5°C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-acetyl-5-methylfuran.

Part 2: Synthesis of Azepane

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), prepare a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Separately, dissolve ε-caprolactam (1.0 eq) in anhydrous THF.

  • Add the solution of ε-caprolactam dropwise to the LiAlH4 suspension at 0°C.

  • After the addition, allow the reaction mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and quench sequentially by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again with water.

  • Filter the resulting solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain azepane.

Part 3: Reductive Amination to Yield 2-(5-Methylfuran-2-yl)azepane

  • Dissolve 2-acetyl-5-methylfuran (1.0 eq) and azepane (1.2 eq) in a chlorinated solvent such as 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(5-Methylfuran-2-yl)azepane.

Pharmacological Potential: A Focus on Anticancer Activity

The structural amalgamation of furan and azepane moieties suggests a strong potential for anticancer activity. Numerous derivatives of both parent heterocycles have demonstrated significant cytotoxicity against various cancer cell lines.[5][8]

Rationale for Anticancer Potential
  • Furan Derivatives as Anticancer Agents: Furan-containing compounds have been reported to possess cytotoxic and antitumorigenic properties.[1] They can act through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Azepane Scaffolds in Oncology: The azepane ring is a key component of several small-molecule kinase inhibitors and other anticancer agents.[2][6] Its three-dimensional nature allows for precise positioning of functional groups to interact with the active sites of enzymes like kinases, which are often dysregulated in cancer.

Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A plausible mechanism of action for the 2-(5-Methylfuran-2-yl)azepane scaffold is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-(5-Methylfuran-2-yl)azepane Compound->Akt Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

The 2-(5-Methylfuran-2-yl)azepane scaffold, through its unique stereoelectronic properties, could potentially bind to the ATP-binding pocket of Akt or other kinases in this pathway, leading to the inhibition of downstream signaling. This would result in decreased cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Biological Activity Data of Related Scaffolds

While no specific data exists for the 2-(5-Methylfuran-2-yl)azepane scaffold, the following table summarizes the anticancer activity of representative azepane and furan derivatives from the literature to provide a basis for expected potency.

Compound TypeDerivativeCell LineIC50 (µM)Reference
Azepane Derivative 1,2,3-Triazole linked Tetrahydrocurcumin 4gHCT-116 (Colon Carcinoma)1.09[5]
Azepane Derivative Oxazepien derivative 5bCaCo-2 (Colon Carcinoma)24.53[5]
Benzofuran Derivative Compound 22A549 (Lung Carcinoma)0.08–1.14[8]
Benzofuran Derivative Compound 25ME-180 (Cervical Cancer)0.06[8]

Experimental Protocols for Pharmacological Evaluation

To validate the hypothesized anticancer activity of the 2-(5-Methylfuran-2-yl)azepane scaffold, a series of in vitro assays are recommended.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-(5-Methylfuran-2-yl)azepane compound in the appropriate cell culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction: Caspase-3 Activation Assay

To determine if the compound induces apoptosis, a caspase-3 activation assay can be performed. Caspase-3 is a key effector caspase in the apoptotic pathway.

Protocol:

  • Cell Treatment: Treat cancer cells with the 2-(5-Methylfuran-2-yl)azepane compound at its IC50 concentration for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.

  • Caspase Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. Add the cell lysate to a microplate containing the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the colorimetric or fluorescent signal according to the manufacturer's instructions.

  • Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells. A significant increase indicates the induction of apoptosis.[8]

Conclusion and Future Directions

The 2-(5-Methylfuran-2-yl)azepane scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The combination of the pharmacologically privileged furan and azepane moieties provides a strong rationale for its potential to interact with key biological targets, such as those in the PI3K/Akt signaling pathway.

The synthetic and experimental protocols detailed in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this novel scaffold. Future research should focus on synthesizing a library of derivatives with substitutions on both the furan and azepane rings to establish a comprehensive structure-activity relationship (SAR). Furthermore, successful in vitro findings should be followed by in vivo studies to assess the scaffold's efficacy and safety in preclinical models. The exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References
  • Nikolova, Y., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 465-494.
  • Kumar, R., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
  • Dahiya, S., & Khan, M. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Yadav, P., et al. (2022). Synthesis and biological activities of furan derivatives.
  • Zha, G.-F., et al. (2025). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
  • PubChemLite. (n.d.). 2-(5-methylfuran-2-yl)azepane (C11H17NO). Retrieved from [Link]

  • Kumar, A., et al. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Juarez-Arellano, E. A., et al. (2023).
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • El-Sayed, N. N. E., et al. (2023).
  • Tokmajyan, G. G., & Karapetyan, L. V. (2025). Methods of synthesis of furan-2(5H)-ones.
  • de la Fuente, J. L., et al. (2007). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI.

Sources

Solubility Profile & Physicochemical Characterization: 2-(5-Methylfuran-2-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile for 2-(5-Methylfuran-2-yl)azepane .

Editorial Note: As a specialized heterocyclic intermediate, specific experimental solubility datasets for this compound are not indexed in public chemical repositories.[1][2][3] This guide synthesizes a predictive solubility profile based on Structure-Activity Relationships (SAR), calculated physicochemical constants (LogP, pKa), and the known behaviors of the 2-substituted azepane class.[1][2][3] It is designed to serve as a strategic baseline for experimental validation.[1][3]

Technical Whitepaper | Version 1.0 [1][3]

Executive Summary

2-(5-Methylfuran-2-yl)azepane (C₁₁H₁₇NO) represents a distinct class of "chimeric" heterocycles, fusing a saturated, basic azepane ring with a lipophilic, aromatic furan moiety.[1][3] This structural duality creates a pH-switchable solubility profile critical for its isolation and use in medicinal chemistry.[1][2][3]

While the unsubstituted azepane is fully water-miscible, the introduction of the 5-methylfuran group at the C2 position significantly increases lipophilicity (LogP shift from ~1.2 to ~2.0), rendering the free base sparingly soluble in neutral water but highly soluble in organic media.[3] This guide details the solvent compatibility, pH-dependent behavior, and purification strategies for this compound.[1][3]

Physicochemical Basis of Solubility

To understand the solubility behavior, we must analyze the competing forces within the molecule:

FeatureMoietyEffect on Solubility
Hydrophilic/Basic Azepane Nitrogen (2° Amine) Provides high polarity and H-bond accepting/donating capability.[1][2][3] Responsible for water solubility in acidic conditions (pKa ~10–11).[1][2][3]
Lipophilic/Aromatic 5-Methylfuran Ring Adds significant non-polar surface area.[1][2][3] Drives solubility in chlorinated and aromatic solvents (DCM, Toluene).[1][2][3]
Steric Bulk C2-Substitution Disrupts the crystal lattice packing compared to planar aromatics, suggesting the compound is likely a viscous oil or low-melting solid at room temperature.[1][2][3]
Key Calculated Parameters
  • Molecular Weight: 179.13 g/mol [1][2][3]

  • Predicted LogP: ~2.0 (Moderately Lipophilic)[1][2][3]

  • Estimated pKa: ~10.5 (Typical for dialkylamines/azepanes)[1][2][3]

  • H-Bond Donors: 1 (NH)[1][2][3]

  • H-Bond Acceptors: 2 (N, Furan O)[1][2][3]

Predicted Solubility Matrix

The following profile categorizes solvent compatibility for the Free Base form of the compound at 25°C.

A. Organic Solvents (High Solubility)

The compound is predicted to be freely soluble (>100 mg/mL) in these solvents due to favorable Van der Waals interactions with the furan ring and dipole interactions with the amine.[1][2][3]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.[1][2][3] Primary choice for extraction.[1][2][3]

  • Polar Aprotic: DMSO, DMF, THF.[1][2][3] Ideal for reaction media.[1][2][3]

  • Alcohols: Methanol, Ethanol, Isopropanol.[1][2][3] Soluble due to H-bonding capabilities.[1][3]

B. Non-Polar Solvents (Moderate to High Solubility)[1][2][3]
  • Aromatics: Toluene, Benzene.[1][2][3] Good solubility; useful for azeotropic drying.[1][2][3]

  • Alkanes: Hexanes, Heptane.[1][2][3] Moderate solubility.[1][2][3] Likely soluble enough for extraction but may oil out at low temperatures or high concentrations, making these potential crystallization solvents.[1][2][3]

C. Aqueous Media (pH Dependent)

This is the most critical operational parameter.[1][2][3]

  • Neutral Water (pH 7): Low/Sparingly Soluble. The lipophilic furan group dominates, preventing full miscibility.[1][2][3]

  • Acidic Water (pH < 4): High Solubility. Protonation of the azepane nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) forms a cationic salt, rendering the molecule fully water-soluble.[2][3]
    
  • Basic Water (pH > 12): Insoluble. Ensures the compound remains in the organic phase during workup.[1][2][3]

Visualization: The Solubility "Switch"

The following diagram illustrates the mechanism for manipulating solubility during purification (Acid/Base Extraction).

SolubilitySwitch cluster_0 Purification Strategy FreeBase Free Base Form (Neutral pH) Protonated Salt Form (Acidic pH < 4) FreeBase->Protonated Add Acid (HCl) OrgSolv Soluble in: DCM, EtOAc, Toluene FreeBase->OrgSolv High Affinity Protonated->FreeBase Add Base (NaOH) AqSolv Soluble in: Water, 1M HCl Protonated->AqSolv High Affinity

Figure 1: The pH-dependent solubility switch mechanism allows for efficient purification via acid-base extraction.[1][2][3]

Experimental Protocols for Validation

Since specific data is absent, researchers must validate the profile using the following standard operating procedures (SOPs).

Protocol A: Visual Solubility Screening

Objective: Rapidly determine the approximate solubility range.

  • Weigh 10 mg of 2-(5-Methylfuran-2-yl)azepane into a clear HPLC vial.

  • Add solvent in 100 µL increments (starting with 100 µL = 100 mg/mL).

  • Vortex for 30 seconds and sonicate for 1 minute.

  • Observation:

    • Clear Solution: Soluble.[1][2][3][4]

    • Cloudy/Particulate:[1][2][3] Insoluble.[1][2][3][4]

  • If insoluble, add solvent up to 1 mL (10 mg/mL).[1][2][3] If still insoluble, classify as "Sparingly Soluble."

Protocol B: Salt Screening (for Crystallization)

Because the free base is likely an oil, forming a salt is recommended for solid isolation.[1][2][3]

  • Dissolve 50 mg of the amine in 0.5 mL Ethanol .

  • Add 1.1 equivalents of acid (e.g., HCl in Dioxane , Oxalic acid , or Fumaric acid ).[1][2][3]

  • Observe for precipitate.[1][3] If no solid forms, add Diethyl Ether or Hexane dropwise as an anti-solvent to induce crystallization.[1][2][3]

Strategic Applications in Workflow

This solubility profile dictates the optimal solvents for synthesis and purification.[1][3]

Workflow StageRecommended SolventRationale
Reaction Medium THF or Toluene Solubilizes the amine while being inert to many coupling reagents.[1][2][3]
Extraction (Workup) DCM / 1M NaOH The compound will partition into DCM at high pH, leaving polar impurities in the aqueous phase.[1][2][3]
Chromatography DCM:MeOH (95:5) Requires an amine modifier (e.g., 1% Triethylamine or NH₃) to prevent tailing due to interaction with silica silanols.[1][2][3]
Storage DMSO (Stock) Stable solution for biological assays; store at -20°C.
Purification Decision Tree

PurificationTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid If Solid Oil Viscous Oil CheckState->Oil If Oil Recryst Recrystallize (EtOH/Hexane) Solid->Recryst SaltForm Form Salt (HCl/Oxalate) to solidify Oil->SaltForm Preferred Distill Vacuum Distillation (High Vacuum) Oil->Distill Alternative

Figure 2: Decision matrix for isolating 2-(5-Methylfuran-2-yl)azepane based on its physical state.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(5-Methylfuran-2-yl)azepane (C11H17NO).[1][3][5] National Library of Medicine.[1][3] Link

  • National Center for Biotechnology Information. (2025).[1][2][3] Azepane: Physicochemical Properties and pKa Data.[1][2][3] PubChem Database.[1][2][3] Link

  • Thullen, S. M., et al. (2017).[1][2][3][6] "A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes." Synlett, 28, 2755-2758.[1][3][6] Link

  • Li, H., et al. (2004).[1][2][3][7] "The first synthesis of substituted azepanes mimicking monosaccharides."[1][3] Organic & Biomolecular Chemistry, 2, 1492-1499.[1][3] Link

Sources

Methylfuran-Azepane Analogs: Charting a New Frontier in 3D Chemical Space for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: In the quest for novel therapeutic agents with improved efficacy and unique intellectual property profiles, the exploration of uncharted chemical space is paramount. This guide introduces a compelling, forward-looking strategy based on the convergence of two potent, yet historically distinct, pharmacophores: the bio-derived methylfuran moiety and the conformationally rich azepane scaffold. While five- and six-membered N-heterocycles are ubiquitous in medicinal chemistry, the seven-membered azepane remains a relatively untapped resource, offering significant advantages in three-dimensional (3D) spatial exploration.[1][2] Similarly, the furan ring, a staple in numerous natural products and approved drugs, provides a versatile and bio-friendly anchor for molecular design.[1] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the history and established synthesis of the azepane core, the significance of the methylfuran unit, and a proposed blueprint for the rational design, synthesis, and potential applications of a novel class of methylfuran-azepane analogs.

Part 1: The Azepane Core - A Scaffold of Therapeutic Importance

Historical Significance & Rationale for Use

Nitrogen-containing heterocycles form the backbone of a vast number of pharmaceuticals. Among these, saturated rings like piperidine (6-membered) and pyrrolidine (5-membered) are the most extensively used. However, this prevalence has led to a saturation of the associated chemical space and intellectual property landscape. The seven-membered azepane ring has emerged as a "privileged scaffold" of significant interest precisely because it is less common.[2][3][4]

The increased conformational flexibility and larger ring size of the azepane scaffold provide multiple vectors for 3D exploration of target binding pockets, a feature highly sought after by medicinal chemists to achieve greater target specificity and improved pharmacokinetic properties.[1] This structural novelty is a key driver for its use. Azepane-based compounds have demonstrated a wide spectrum of pharmacological activities, and more than 20 drugs containing this motif have received FDA approval for treating a range of diseases, from cancer and infectious diseases to central nervous system disorders.[5]

Modern Synthetic Strategies: The Causality Behind Experimental Choice

The synthesis of functionalized azepanes has historically been a challenge, hindering their widespread adoption. Traditional methods often involved multi-step, low-yield processes. However, recent innovations have made complex azepanes more accessible. The choice of a synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern on the azepane ring, and scalability.

One of the most elegant and powerful modern strategies is the photochemical dearomative ring expansion of nitroarenes .[3][4]

Causality Behind the Method:

  • Expertise: This method is chosen for its remarkable efficiency and modularity. It transforms readily available, simple nitroarenes into complex, poly-functionalized azepanes in just two steps.

  • Experience: Traditional multi-step linear syntheses are often plagued by yield loss at each step. A convergent, two-step strategy like this is vastly superior for library synthesis and lead optimization.

  • Trustworthiness: The key advantage is the direct translation of the substitution pattern (ortho, meta, para) from the starting nitroarene to the final azepane product. This provides a predictable and reliable way to synthesize specific, targeted analogs.

The core of this transformation is the conversion of a nitro group into a highly reactive singlet nitrene using blue light. This intermediate triggers a skeletal rearrangement, expanding the six-membered aromatic ring into a seven-membered azepine system, which is then hydrogenated to the final saturated azepane.[1][3]

Experimental Protocol: Photochemical Ring Expansion

The following protocol is a representative example based on the work of Leonori, Ruffoni, and colleagues.[1][3][4]

Step 1: Photochemical Dearomative Ring Expansion

  • Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the substituted nitroarene (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add triisopropyl phosphite (P(Oi-Pr)3, 20.0 equiv) and anhydrous isopropanol (i-PrOH) as the solvent.

  • Nucleophile Addition: Add diethylamine (Et2NH, 8.0 equiv) to the reaction mixture.

  • Photoreaction: Seal the tube and place it in a photoreactor equipped with blue LEDs (e.g., λ = 427 nm). Irradiate the mixture at room temperature with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the intermediate 3H-azepine product.

Step 2: Hydrogenolysis to the Saturated Azepane

  • Reaction Setup: To a high-pressure hydrogenation vessel, add the purified 3H-azepine (1.0 equiv) and a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Solvent Addition: Add a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 5-10 bar of H2.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

  • Workup: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final azepane product, which can be further purified if necessary.

Workflow Visualization

G cluster_0 Part 1: Photochemical Ring Expansion cluster_1 Part 2: Hydrogenolysis Nitroarene Substituted Nitroarene Reagents1 P(Oi-Pr)3, Et2NH, i-PrOH Nitroarene->Reagents1 Irradiation Blue Light (427 nm) Room Temperature Reagents1->Irradiation Azepine Intermediate 3H-Azepine Irradiation->Azepine Skeletal Rearrangement Azepine2 Intermediate 3H-Azepine Azepine->Azepine2 Reagents2 H2 (gas), Pd/C Azepine2->Reagents2 Hydrogenation Pressure Vessel Stirring Reagents2->Hydrogenation Azepane Final Polysubstituted Azepane Product Hydrogenation->Azepane Reduction

Caption: Synthetic workflow for azepane synthesis via photochemical ring expansion.

Part 2: The Methylfuran Moiety - A Bio-based and Versatile Pharmacophore

The furan ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[6] Its prevalence stems from its presence in numerous natural products and its utility as a bioisostere for other aromatic systems, like phenyl or thiophene rings.

Key Attributes and Rationale for Use:

  • Bio-derived Potential: 2-Methylfuran can be derived from the selective hydrogenation of furfural, which is produced from the dehydration of hemicellulose found in biomass. This provides a potential route from renewable feedstocks.

  • Pharmacokinetic Modulation: The ether oxygen in the furan ring can act as a hydrogen bond acceptor, which can be leveraged to modulate solubility and target engagement. Its incorporation is a known strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[7]

  • Chemical Versatility: The furan ring is stable yet amenable to a wide range of chemical functionalization, making it an ideal building block for creating diverse molecular libraries.[1][6]

  • Proven Therapeutic Relevance: Furan-containing molecules have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Part 3: A Proposed Convergence - Design and Synthesis of Novel Methylfuran-Azepane Analogs

Scientific Rationale for Convergence

The strategic combination of the methylfuran and azepane scaffolds represents a logical next step in the exploration of novel chemical matter. This convergence is hypothesized to yield analogs with several key advantages:

  • Synergistic Bioactivity: Combining two independently active pharmacophores could lead to synergistic or additive effects, or even entirely new pharmacological profiles.

  • Exploration of Novel 3D Space: Attaching the planar, aromatic methylfuran unit to the flexible, 3D azepane core creates a molecule with a distinct spatial and electronic profile, capable of forming unique interactions with biological targets that are inaccessible to purely flat or purely aliphatic compounds.

  • Intellectual Property: The novelty of this scaffold combination provides a clear path to new intellectual property, a critical consideration in drug development.

Proposed Synthetic Pathway

A robust and versatile method to couple the two fragments is essential. Reductive amination offers a reliable and high-yielding strategy. This approach requires an azepane core bearing a primary or secondary amine and a methylfuran aldehyde.

Prerequisites:

  • N-H Azepane: A substituted azepane with an unprotected ring nitrogen, synthesized via the photochemical method described in Part 1.

  • Furan Aldehyde: 5-Methyl-2-furaldehyde, which is commercially available or easily synthesized.

Hypothetical Experimental Protocol: Reductive Amination

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted azepane (1.0 equiv) and 5-methyl-2-furaldehyde (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv), portion-wise to the reaction mixture.

    • Causality: NaBH(OAc)3 is the reagent of choice because it is mild, selective for imines in the presence of aldehydes, and does not require acidic or basic quenching, simplifying the workup.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the final methylfuran-azepane analog.

Proposed Synthesis Visualization

G cluster_0 Proposed Synthesis of Methylfuran-Azepane Analogs Azepane Substituted Azepane (with N-H group) Reaction Reductive Amination Room Temperature Azepane->Reaction Furan 5-Methyl-2-furaldehyde Furan->Reaction Reagents NaBH(OAc)3 DCM, Acetic Acid (cat.) Reagents->Reaction Product Novel Methylfuran-Azepane Analog Reaction->Product C-N Bond Formation

Caption: Proposed reductive amination pathway to synthesize methylfuran-azepane analogs.

Data Presentation: Table of Hypothetical Target Analogs
Analog ID Structure (R-group on Azepane) Proposed Target Class Rationale for Synthesis
MFA-001 R = 4-FluorophenylKinase InhibitorsThe azepane core mimics scaffolds found in known kinase inhibitors. The fluorophenyl group can engage in specific halogen bonding interactions in the ATP binding pocket.
MFA-002 R = 3-Methoxy-4-hydroxyphenylGPCR Ligands (e.g., Dopamine/Serotonin Receptors)The catechol-like structure is a common feature in ligands for monoamine GPCRs. The methylfuran-azepane provides a novel 3D scaffold to escape known IP.
MFA-003 R = 2-TrifluoromethylphenylIon Channel ModulatorsThe bulky and lipophilic CF3 group can improve metabolic stability and membrane permeability, which is often crucial for ion channel targets.
MFA-004 R = 4-Carboxylic AcidEnzyme Inhibitors (e.g., Proteases, Phosphatases)The carboxylic acid can act as a key binding group (e.g., zinc-binding) within an enzyme's active site. The core provides a rigid structure for optimal presentation.

Part 4: Potential Therapeutic Applications & Future Directions

Drawing parallels from the established pharmacology of the individual scaffolds, the novel methylfuran-azepane analogs hold promise across multiple therapeutic areas:

  • Oncology: Many azepane derivatives function as kinase inhibitors.[8] The new analogs could be screened against panels of kinases to identify novel anti-cancer agents.

  • Central Nervous System (CNS) Disorders: The 3D nature of the azepane ring is well-suited for the complex binding pockets of GPCRs and ion channels implicated in depression, anxiety, and neurodegenerative diseases.[5]

  • Infectious Diseases: Furan-containing compounds, like nitrofurantoin, are known antimicrobials. The new analogs could exhibit novel antibacterial or antifungal properties.

Future Directions:

  • Synthesis and Screening: Synthesize a focused library of analogs based on the proposed route and screen them in broad-based phenotypic assays and specific target-based assays.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify both the substitution on the azepane ring and the furan moiety to build a comprehensive SAR profile.

  • Computational Modeling: Use molecular docking and dynamics simulations to predict binding modes and guide the design of next-generation analogs with improved potency and selectivity.

  • ADME-Tox Profiling: Evaluate early-stage candidates for their metabolic stability, permeability, and potential toxicities to ensure the development of viable drug candidates.

Conclusion

The strategic fusion of the methylfuran and azepane scaffolds offers a compelling and rational approach to the discovery of next-generation therapeutics. By combining the underexplored 3D geometry of the azepane ring with the versatile, bio-friendly nature of the methylfuran moiety, medicinal chemists can access a novel class of compounds with significant potential. This guide provides the historical context, validated synthetic blueprints, and a forward-looking vision to empower research and development teams to pioneer this promising area of chemical space.

References

  • Kumar, D., & Maruthi Kumar, S. (2015). Furans, thiophenes and related heterocycles in drug discovery. Expert Opinion on Drug Discovery, 10(11), 1229-1244. [Link]

  • Al-Warhi, T. I., Al-quran, H., Al-zhyri, A. M., Ashour, H., & Al-shabib, N. A. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Masson, G., Rioton, S., Gomez Pardo, D., & Cossy, J. (2021). Azepanes in bioactive molecules and drugs containing a trifluoro-, a difluoro- or a perfluoro-alkyl group. Molecules, 26(21), 6485. [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 118-129. [Link]

  • Verma, S. (2017). Medicinal significance of furan derivatives : A Review. Research Journal of Pharmacy and Technology. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Sanchez, R., Leonori, D., Ruffoni, A., et al. (2024). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. Nature Chemistry. [Link]

  • Sanchez, R., Leonori, D., Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester. [Link]

  • Voskressensky, L. G., Titov, A. A., & Varlamov, A. V. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5220. [Link]

  • Trost, B. M., & O'Boyle, B. M. (2014). Synthesis of azepane derivatives 4 by a sequence of asymmetric allylation, olefin cross metathesis, and fourfold hydrogenation. Angewandte Chemie International Edition, 53(10), 2691-2694. [Link]

  • Schultz, E. E., Lindsay, V. N., & Sarpong, R. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(40), 11845-11848. [Link]

  • Xu, Z., Li, Y., Wang, B., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(19), 6700. [Link]

  • Lee, J., Kim, H., & Lee, Y. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 1999. [Link]

  • Sanchez, R., Leonori, D., Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Sharma, R., & Singh, P. (2020). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]

  • Sharma, R., & Singh, P. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Xu, Z., Li, Y., Wang, B., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(19), 6700. [Link]

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Methodological & Application

Using 2-(5-Methylfuran-2-yl)azepane as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(5-Methylfuran-2-yl)azepane as a Pharmaceutical Intermediate

Executive Summary

This guide details the synthesis, handling, and pharmaceutical application of 2-(5-Methylfuran-2-yl)azepane , a privileged scaffold combining a saturated seven-membered nitrogen heterocycle (azepane) with an electron-rich heteroaromatic moiety (5-methylfuran).

In modern drug discovery, this intermediate serves as a critical building block for CNS-active agents (targeting Serotonin 5-HT and Dopamine D2 receptors) and Kinase Inhibitors , where the azepane ring provides solubility and directional hydrogen bonding, while the furan acts as a bioisostere for phenyl rings.

Key Technical Insight: The 5-methyl substituent on the furan ring is not merely structural; it is a strategic metabolic block, retarding the formation of reactive cis-enedial intermediates common in unsubstituted furan metabolism.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 2-(5-Methylfuran-2-yl)azepane
CAS Registry Analogous to 383129-07-5 (unsubstituted parent)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Predicted LogP 2.1 – 2.4 (Lipophilic Amine)
pKa (Conjugate Acid) ~10.5 (Secondary Amine)
Appearance Pale yellow viscous oil (oxidizes to amber upon air exposure)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water

Synthesis Protocol: Nucleophilic Heteroarylation

Methodology: The most robust route for introducing the furan moiety at the C2 position of the azepane ring is the nucleophilic addition of 5-methyl-2-furyllithium to the cyclic imine 3,4,5,6-tetrahydro-2H-azepine. This method avoids the over-alkylation often seen in reductive amination and provides direct C-C bond formation.

Workflow Diagram

SynthesisWorkflow Start 2-Methylfuran (Starting Material) Intermediate1 5-Methyl-2-furyllithium (In situ species) Start->Intermediate1 Lithiation Reagent n-BuLi (2.5M) THF, -78°C Reagent->Intermediate1 Complex Lithium Amide Intermediate Intermediate1->Complex Nucleophilic Addition Imine 3,4,5,6-Tetrahydro-2H-azepine (Electrophile) Imine->Complex Quench MeOH / NaBH4 (Optional Reduction) Complex->Quench Workup Product 2-(5-Methylfuran-2-yl)azepane Quench->Product Purification

Figure 1: Synthetic workflow for the C2-functionalization of azepane.

Step-by-Step Protocol

Reagents:

  • 2-Methylfuran (99%, anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • 3,4,5,6-Tetrahydro-2H-azepine (commercially available or synthesized from caprolactam)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Lithiation: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and 2-methylfuran (1.0 equiv, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).

  • Activation: Dropwise add n-BuLi (1.1 equiv, 11 mmol) over 15 minutes. Stir at -78°C for 1 hour. The solution will turn from colorless to pale yellow, indicating formation of 5-methyl-2-furyllithium.

  • Addition: Dissolve 3,4,5,6-tetrahydro-2H-azepine (1.0 equiv, 10 mmol) in THF (10 mL). Add this solution dropwise to the lithiated furan species at -78°C.

    • Critical Note: Maintain temperature below -60°C to prevent polymerization of the imine.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated NH₄Cl solution (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH 95:5:1). The product is an amine; silica pretreatment with 1% triethylamine is recommended to prevent streaking.

Application Note: Medicinal Chemistry & Scaffold Utility

The 2-(5-methylfuran-2-yl)azepane structure acts as a "privileged scaffold" due to its ability to mimic the spatial arrangement of biogenic amines while offering distinct electronic properties.

Mechanistic Positioning
  • GPCR Ligands (5-HT/Dopamine): The basic nitrogen of the azepane is protonated at physiological pH, forming a salt bridge with conserved Aspartate residues (e.g., Asp3.32) in GPCR transmembrane domains. The furan ring projects into the hydrophobic pocket (e.g., Phe6.52), engaging in

    
    -
    
    
    
    T-shaped interactions.
  • Kinase Inhibition: In kinase drug design, the furan oxygen can act as a weak hydrogen bond acceptor in the hinge region, while the flexible azepane ring allows the molecule to explore the solvent-exposed front pocket.

Comparative Scaffold Analysis
FeaturePhenyl-Azepane5-Methylfuran-Azepane (Target)Advantage
Electronic Character Electron NeutralElectron Rich (

-excessive)
Enhanced cation-

interactions.
Metabolic Liability CYP hydroxylation (para)Ring opening (enedial formation)5-Methyl group blocks one reactive site.
Solubility LowModerateHeteroatom (Oxygen) improves polarity.
Conformation Rigid PlanarPlanar (Furan) + Flexible (Azepane)Induced fit capability.

Critical Protocol: Metabolic Stability Assessment

Furan-containing drugs carry a risk of bioactivation by Cytochrome P450 (specifically CYP2E1 and CYP3A4) to reactive cis-enedials, which can cause hepatotoxicity. Before advancing this intermediate, you must validate its stability.

Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify potential reactive metabolite formation (GSH trapping).

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL)

  • NADPH Regenerating System

  • Glutathione (GSH) – Crucial for trapping reactive furan ring-opening products.

  • Test Compound: 2-(5-Methylfuran-2-yl)azepane

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing microsomes (0.5 mg/mL).

  • Activation: Initiate reaction with NADPH (1 mM).

    • Trapping Arm: Run a parallel incubation adding 5 mM GSH .

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis (LC-MS/MS):

    • Monitor parent depletion for

      
       calculation.
      
    • Neutral Loss Scan: Search for GSH adducts (+307 Da). If a GSH adduct is found, the furan ring is opening to a reactive aldehyde.

    • Success Criteria:

      
       degradation in 60 mins; No significant GSH adduct peak.
      

Safety & Handling

  • Toxicity: Furan derivatives are potential carcinogens. The 5-methyl substituent reduces but does not eliminate this risk. Handle in a fume hood.

  • Storage: The secondary amine is prone to oxidation.[1] Store under Nitrogen/Argon at -20°C.

  • Reactivity: Incompatible with strong oxidizing agents and strong acids (acid causes polymerization of the furan ring).

References

  • Synthesis of Azepanes: "Asymmetric synthesis of 3,4,5,6-substituted azepanes by a highly diastereoselective lithiation-conjugate addition sequence." Journal of the American Chemical Society, 2006. Link

  • Furan Metabolism: "Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds." Drug Metabolism and Disposition, 2022. Link

  • Azepane Pharmacology: "Pharmaceutical significance of azepane based motifs for drug discovery: A critical review." European Journal of Medicinal Chemistry, 2019. Link

  • Organometallic Addition: "Sequential Addition Reactions of Grignard Reagents to Thioformamides." Journal of Organic Chemistry, 2009.[2] Link

  • Compound Data: "2-(Furan-2-yl)azepane Structure and Properties." PubChem, 2025. Link

Sources

Application Note: A Systematic Approach to Crystallization Solvent Selection for the Isolation of 2-(5-Methylfuran-2-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. Crystallization is a paramount technique for achieving high purity and obtaining the desired solid-state form of a compound.[1][2][3] This application note presents a comprehensive guide for researchers and drug development professionals on selecting an optimal solvent system for the crystallization of 2-(5-Methylfuran-2-yl)azepane. We outline a systematic methodology, beginning with an analysis of the target molecule's physicochemical properties, followed by a structured solvent screening workflow and detailed protocols for common crystallization techniques. The causality behind experimental choices is emphasized to provide a robust framework for developing a reproducible and scalable isolation process.

Introduction: The Critical Role of Crystallization

Crystallization is the primary method for the purification of chemical compounds, enabling the separation of a desired substance from a solution in a highly ordered, solid crystalline form.[1] In the pharmaceutical industry, the final crystallization step not only removes impurities but also defines critical physical properties of the API, including particle size, morphology, polymorphism, stability, and bioavailability.[1][2] The choice of solvent is arguably the most influential parameter in a crystallization process, directly impacting solubility, nucleation and growth kinetics, impurity purging, and polymorphic control.[4][5] An ill-chosen solvent can lead to poor yield, insufficient purity, or the formation of an unstable or undesirable solid form.[5]

This guide provides a foundational workflow for developing a crystallization protocol for 2-(5-Methylfuran-2-yl)azepane, a heterocyclic compound, by applying first principles of solvent science and established crystallization methodologies.

Physicochemical Profile of 2-(5-Methylfuran-2-yl)azepane

A thorough understanding of the target molecule's structure is the cornerstone of rational solvent selection.

  • Molecular Structure: C₁₁H₁₇NO

  • Key Functional Groups:

    • 5-Methylfuran Ring: An aromatic, five-membered heterocycle containing an oxygen atom. This group contributes some polarity and potential for π-π stacking interactions but is largely non-polar.

    • Azepane Ring: A seven-membered saturated heterocycle containing a secondary amine (-NH-). This group is a key feature, as the nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This significantly influences its solubility in protic solvents.

  • Predicted Properties:

    • XlogP: 2.0[6] This value suggests that the molecule has a balanced lipophilic and hydrophilic character, indicating it is likely soluble in a range of polar and moderately non-polar organic solvents.

The presence of both a hydrogen-bonding secondary amine and a less polar furan-hydrocarbon scaffold suggests that a successful crystallization process will likely involve a balance of solvent polarities.

Systematic Solvent Selection and Screening

A multi-stage approach, moving from theoretical selection to empirical testing, is the most efficient strategy for identifying a suitable crystallization solvent.

Solvent Selection Workflow

The process begins with a broad screening of solvents from different classes, followed by a narrowing of candidates based on experimental solubility data.

Solvent_Screening_Workflow start Define Physicochemical Properties of Target Molecule select_solvents Initial Selection of a Diverse Solvent Palette (10-15 Solvents) start->select_solvents solubility_test Experimental Solubility Assessment (High & Low Temperature) select_solvents->solubility_test classify Classify Solvents: - Good (High T) / Poor (Low T) - Good (Both T) - Poor (Both T) solubility_test->classify cooling Candidate for Cooling Crystallization classify->cooling antisolvent Candidate as 'Solvent' for Anti-Solvent Crystallization classify->antisolvent poor_solvent Candidate as 'Anti-Solvent' classify->poor_solvent optimize Optimize Lead Candidates (Small-Scale Crystallization) cooling->optimize antisolvent->optimize poor_solvent->optimize

Caption: Workflow for systematic crystallization solvent screening.

Candidate Solvents for Initial Screening

Based on the structure of 2-(5-Methylfuran-2-yl)azepane, a diverse set of solvents should be evaluated. The table below presents a recommended starting list.

Solvent ClassSolvent NameBoiling Point (°C)Polarity IndexKey Rationale for Selection
Protic Isopropanol (IPA)82.54.3Can form H-bonds with the azepane nitrogen; good solubility differential with temperature is common.
Ethanol (EtOH)78.45.2Similar to IPA; widely used and effective for many nitrogen-containing compounds.[7]
Polar Aprotic Ethyl Acetate (EtOAc)77.14.4Good balance of polarity; often used in solvent/anti-solvent pairs.[8]
Acetone56.55.4Strong solvent, useful for initial dissolution; its volatility is beneficial for evaporation methods.
Acetonitrile (MeCN)81.66.2Polar solvent, can be effective for heterocyclic compounds.[8]
Tetrahydrofuran (THF)66.04.2Good solvent for a wide range of organic molecules; often requires an anti-solvent.[9]
Non-Polar Heptane / Hexane98.4 / 68.70.0Excellent candidates for use as anti-solvents to induce precipitation from more polar solutions.[8]
Toluene110.62.3Aromatic solvent, may interact favorably with the furan ring; can be used for slow cooling.
Dichloromethane (DCM)39.83.4Effective solvent, but its high volatility can sometimes lead to rapid, poor-quality crystal formation.[10]
Protocol: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of 2-(5-Methylfuran-2-yl)azepane in a range of solvents at ambient and elevated temperatures to identify promising systems.

Materials:

  • 2-(5-Methylfuran-2-yl)azepane

  • Selected solvents (from Table above)

  • Small vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heat block or water bath

  • Graduated pipettes or syringes

Procedure:

  • Ambient Temperature (20-25°C) Solubility: a. Add a pre-weighed amount (e.g., 20 mg) of 2-(5-Methylfuran-2-yl)azepane to a vial. b. Add a small, measured volume (e.g., 0.1 mL) of the first solvent. c. Stir vigorously for 2-3 minutes. Observe if the solid dissolves completely. d. If the solid has not dissolved, continue adding the solvent in 0.1 mL increments, stirring after each addition, until the solid fully dissolves or a total volume of 2.0 mL has been added. e. Record the total volume of solvent required to dissolve the solid. Calculate the approximate solubility (mg/mL).

  • Elevated Temperature (e.g., 60°C) Solubility: a. Using a fresh vial, add the same amount (20 mg) of the compound. b. Add the volume of solvent that was required for dissolution at room temperature (or 0.2 mL if it did not dissolve). c. Place the vial in a heat block set to 60°C and stir. d. If the solid does not dissolve, add the solvent in 0.1 mL increments until complete dissolution is achieved. e. Record the total volume required at the elevated temperature.

  • Analysis:

    • Ideal for Cooling Crystallization: Solvents that show high solubility at 60°C but low solubility at room temperature.

    • Ideal as "Solvent" for Anti-Solvent Method: Solvents that show high solubility at both temperatures.

    • Ideal as "Anti-Solvent": Solvents that show very low solubility at both temperatures.

Crystallization Methodologies and Protocols

Based on the screening results, one or more of the following techniques can be employed.

Method A: Slow Cooling Crystallization

This technique is ideal for compounds whose solubility is highly dependent on temperature.[1]

Cooling_Workflow dissolve 1. Dissolve compound in minimum amount of hot solvent (e.g., IPA at 60°C) cool_rt 2. Allow solution to cool slowly to room temperature dissolve->cool_rt induce 3. (Optional) Induce nucleation (scratching, seed crystal) cool_rt->induce cool_low 4. Transfer to a cold bath or refrigerator (0-4°C) to maximize yield induce->cool_low isolate 5. Isolate crystals by filtration, wash with cold solvent, and dry cool_low->isolate

Caption: Experimental workflow for slow cooling crystallization.

Protocol:

  • Gently heat a suitable solvent (e.g., Isopropanol) identified from the screening to ~60°C.

  • In a separate flask, add the crude 2-(5-Methylfuran-2-yl)azepane.

  • Add the hot solvent portion-wise with stirring until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulation (e.g., wrapping in glass wool) can promote the formation of larger, higher-quality crystals.

  • If crystals do not form, attempt to induce nucleation by gently scratching the inner wall of the flask with a glass rod or by adding a single seed crystal of the pure compound.

  • Once crystal formation is established, place the flask in an ice bath or refrigerator for several hours to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash the filter cake with a small amount of ice-cold solvent, and dry under vacuum.

Method B: Anti-Solvent Addition

This method is effective when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[1][2]

AntiSolvent_Workflow dissolve 1. Dissolve compound in minimum amount of a 'good' solvent (e.g., Ethyl Acetate) add_anti 2. Slowly add a miscible 'anti-solvent' (e.g., Heptane) dropwise until persistent turbidity dissolve->add_anti reheat 3. (Optional) Gently warm to redissolve, then allow to cool slowly add_anti->reheat mature 4. Allow the mixture to stand undisturbed for crystallization to complete reheat->mature isolate 5. Isolate crystals by filtration, wash with anti-solvent, and dry mature->isolate

Caption: Experimental workflow for anti-solvent crystallization.

Protocol:

  • At room temperature, dissolve the crude 2-(5-Methylfuran-2-yl)azepane in a minimal amount of a "good" solvent (e.g., Ethyl Acetate or THF).

  • With gentle stirring, add a miscible "anti-solvent" (e.g., Heptane) dropwise from a burette or syringe.

  • Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.

  • If desired, gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature. This can improve crystal quality.

  • Seal the vessel and let it stand undisturbed for several hours to overnight to allow for complete crystal growth.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent (or a mixture rich in the anti-solvent), and dry.

Method C: Slow Evaporation / Vapor Diffusion

This is a powerful technique for obtaining high-quality single crystals, especially with small amounts of material, but it is less suited for large-scale purification.[8][11]

Protocol (Slow Evaporation):

  • Dissolve the compound in a suitable, relatively volatile solvent (e.g., a mixture of DCM and Hexane) to near-saturation.

  • Filter the solution to remove any particulate matter.

  • Place the solution in a beaker or vial and cover it with parafilm.

  • Puncture a few small holes in the parafilm with a needle.[8]

  • Leave the vessel undisturbed in a location with minimal temperature fluctuations. As the solvent slowly evaporates, the concentration of the solute will increase, leading to crystallization.

Troubleshooting Common Crystallization Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly. Solution: Add more solvent, reheat to dissolve the oil, and allow for slower cooling. Alternatively, try a different solvent system.

  • No Crystal Formation: The solution remains clear even after cooling. The solution may not be sufficiently supersaturated. Solution: Try to induce nucleation (scratching/seeding). If that fails, slowly evaporate some of the solvent to increase the concentration or add a small amount of anti-solvent.

  • Formation of Fine Needles or Powder: Often a result of rapid precipitation. Solution: Reduce the rate of cooling, or for anti-solvent addition, add the anti-solvent more slowly or at a slightly elevated temperature.

Conclusion

Developing a robust crystallization protocol for a novel compound like 2-(5-Methylfuran-2-yl)azepane is a systematic process rooted in understanding the molecule's physicochemical properties. By conducting a structured solvent screen to assess solubility, researchers can rationally select from several established crystallization techniques—slow cooling, anti-solvent addition, or evaporation—to achieve effective isolation and purification. The protocols and workflows detailed in this note provide a comprehensive starting point for scientists to develop a tailored, efficient, and scalable crystallization process, ensuring the production of high-purity material suitable for further development.

References

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). APC Ltd. via YouTube. Available at: [Link]

  • Solvent Selection in Process Development during OPRD. (2020). Technobis Crystallization Systems. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. (2024). Syrris. Available at: [Link]

  • Bhardwaj, V., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Pharmaceutical Research. Available at: [Link]

  • Zhou, T., et al. (2021). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystals. Available at: [Link]

  • Al-Khafaji, Y. R., & Ó’Máille, G. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

  • Various Authors. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. Available at: [Link]

  • Crystallization. (n.d.). All About Drugs. Retrieved February 23, 2026, from [Link]

  • Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved February 23, 2026, from [Link]

  • York, P., & Shekunov, B. Y. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth.
  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals. Available at: [Link]

  • Myerson, A. S. (2011). Pharmaceutical Crystallization. Crystal Growth & Design. Available at: [Link]

  • Sample Preparation for Crystallization. (n.d.). Hampton Research. Retrieved February 23, 2026, from [Link]

  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate. Available at: [Link]

  • CN104829585A - Preparation technology for piperonal crystal. (2015). Google Patents.
  • 2-Acetyl-5-methylfuran. (n.d.). Cheméo. Retrieved February 23, 2026, from [Link]

  • Various Authors. (2020). Please how can I crystallize a new substance from THF as a solvent? ResearchGate. Available at: [Link]

  • 2-(5-methylfuran-2-yl)azepane (C11H17NO). (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]

Sources

Application Note: Strategic Functionalization of the 5-Methyl Group in Furo[3,2-c]azepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the 5-methyl group in furan-azepanes Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract & Strategic Significance

The furan-azepane core (specifically the furo[3,2-c]azepine and furo[2,3-d]azepine isomers) represents a privileged bicyclic scaffold found in bioactive alkaloids such as Stenine , Tuberostemonine , and various synthetic kinase inhibitors. While the azepane ring provides conformational flexibility critical for binding affinity, the furan ring offers a rigid handle for electronic tuning.

The 5-methyl group (positioned at the


-position of the furan ring, distal to the ring fusion) is often a metabolic "soft spot" or a steric anchor. Functionalizing this methyl group—transforming it from a passive substituent into an active chemical handle—is a high-value operation in Divergent Oriented Synthesis (DOS). This guide details three validated protocols for converting the native 5-methyl group into complex functionalities via Lateral Lithiation , Radical Halogenation , and SeO

Oxidation
.

Mechanistic Insight: The Reactivity of the 5-Methyl Furan

The 5-methyl group on a furan-fused azepane is not merely an alkyl chain; it is vinylogously benzylic . The heteroatom (oxygen) in the furan ring renders the methyl protons significantly more acidic (


) than standard alkanes, yet less acidic than true benzylic systems.
  • Lateral Lithiation: Strong bases (e.g., n-BuLi) can deprotonate this position to form a resonance-stabilized furyl-lithium species. The challenge lies in preventing competitive ring-opening (a known failure mode in THF at ambient temperatures) or deprotonation

    
     to the azepane nitrogen.
    
  • Radical Activation: The bond dissociation energy (BDE) of the C-H bonds is lowered by resonance stabilization of the resulting radical, making Wohl-Ziegler bromination highly effective but prone to over-bromination.

Reactivity Landscape Diagram

FuranReactivity Start 5-Methyl-Furan-Azepane Lithiation Lateral Lithiation (Kinetic Control) Start->Lithiation n-BuLi, -78°C Radical Radical Activation (Thermodynamic/Radical) Start->Radical NBS, AIBN, Δ Oxidation SeO2 Oxidation (Riley Oxidation) Start->Oxidation SeO2, Dioxane Product_A C-C Bond Formation (Electrophile Trapping) Lithiation->Product_A E+ (R-CHO, R-X) Product_B Benzylic Bromide (Nucleophilic Sub.) Radical->Product_B Nu- (NaN3, R-NH2) Product_C Aldehyde/Alcohol (Redox Manipulation) Oxidation->Product_C NaBH4 or Wittig

Figure 1: Divergent functionalization pathways for the 5-methyl furan-azepane core.

Experimental Protocols

Protocol A: Lateral Lithiation & Electrophile Trapping

Objective: Introduction of carbon chains (alkylation/hydroxyalkylation) while preserving the azepane ring integrity. Critical Constraint: The azepane nitrogen must be protected (e.g., N-Boc, N-Cbz) to prevent N-lithiation or decomposition.

Reagents:

  • Substrate: N-Boc-5-methyl-furo[3,2-c]azepine (1.0 equiv)

  • Base: n-Butyllithium (1.2 equiv, 2.5 M in hexanes)

  • Additive: TMEDA (1.3 equiv) - Crucial for breaking Li-aggregates and accelerating deprotonation.

  • Solvent: Anhydrous THF (0.1 M concentration)

  • Electrophile: Benzaldehyde, Methyl Iodide, or DMF (1.5 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the substrate and TMEDA in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Note: Failure to cool adequately will result in competitive ring opening.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes via syringe pump. The solution typically turns yellow/orange, indicating anion formation.

  • Incubation: Stir at -78 °C for 45–60 minutes.

  • Trapping: Add the electrophile (neat or in minimal THF) dropwise.

  • Warming: Allow the reaction to warm to 0 °C over 2 hours.

  • Quench: Quench with sat. NH

    
    Cl solution. Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Validation Check:

  • TLC: Look for a significant polarity shift (e.g., alcohol formation from aldehydes).

  • NMR: Disappearance of the methyl singlet (

    
     2.3-2.4 ppm) and appearance of the methine/methylene signals.
    
Protocol B: Regioselective Radical Bromination (Wohl-Ziegler)

Objective: Conversion to a bromomethyl handle for subsequent S


2 reactions (azidation, amination).

Reagents:

  • Substrate: 5-methyl-furo-azepane (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use.

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: CCl

    
     (classic) or Trifluorotoluene (Green alternative).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in Trifluorotoluene (0.2 M).

  • Addition: Add NBS and AIBN in one portion.

  • Initiation: Heat to reflux (approx. 80–100 °C).

  • Monitoring: Monitor by TLC every 30 minutes. The reaction is typically fast (1-2 hours). Caution: Prolonged heating leads to gem-dibromination.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Rapid filtration through a short silica plug (neutralized with 1% Et

    
    N) is recommended, as the bromide can be unstable on acidic silica.
    
Protocol C: Riley Oxidation to Furan-2-Carbaldehyde

Objective: Direct conversion of the methyl group to an aldehyde for reductive amination or Wittig olefination.

Reagents:

  • Substrate: 5-methyl-furo-azepane (1.0 equiv)

  • Oxidant: Selenium Dioxide (SeO

    
    ) (1.2 equiv)
    
  • Solvent: 1,4-Dioxane/Water (20:1)

Step-by-Step Methodology:

  • Mixture: Suspend SeO

    
     in wet dioxane.
    
  • Reaction: Add substrate and heat to 100 °C for 4 hours.

  • Filtration: The reaction will deposit black selenium metal. Filter hot through Celite.

  • Workup: Concentrate the filtrate. The aldehyde is usually stable and can be purified by standard chromatography.

Data Analysis & Troubleshooting

Comparative Yields & Conditions
Functionalization StrategyKey ReagentTempTypical YieldMajor Side Product
Lateral Lithiation n-BuLi / TMEDA-78 °C75–85%Ring Opening (if T > -40°C)
Radical Bromination NBS / AIBN80 °C60–70%gem-Dibromide
SeO

Oxidation
SeO

100 °C55–65%Over-oxidation to Acid
Self-Validating System Checks
  • The "Deuterium Test": Before committing valuable electrophiles in Protocol A, quench a small aliquot of the lithiated species with D

    
    O. Analyze by 
    
    
    
    H NMR. >90% deuterium incorporation at the methyl group confirms successful deprotonation and reagent quality.
  • The "Color Change": In Protocol A, a shift from colorless to deep yellow/orange is mandatory. If the solution remains colorless, the base is likely quenched (wet solvent).

References

  • Lateral Lithiation of Heterocycles

    • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions.[1][2][3][4][5][6]

    • Source:

  • Furan-Azepane Scaffold Synthesis (Stenine Context)

    • Aeissen, E., et al. (2023).[3] Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ResearchGate.

    • Source:

  • Reactivity of Methyl Furans

    • Sassone, F. C., et al. (2015). Unexpected lateral-lithiation-induced alkylative ring opening of tetrahydrofurans. Chemical Communications.[7]

    • Source:

  • General Furan Functionalization

    • Keay, B. A. (2009). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews.
    • Source:

  • Azepane Drug Scaffolds

    • Reymond, J. L., et al. (2025).[8] Exploring Simple Drug Scaffolds... A Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Central Science.

    • Source:

Sources

Troubleshooting & Optimization

Preventing furan ring opening during azepane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azepane-Furan Functionalization Current Status: Online | Ticket ID: #AZP-FUR-001

Subject: Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Acid Trap"

The core conflict in functionalizing furan-substituted azepanes is the incompatibility of the electron-rich furan ring with the acidic conditions typically required for azepane manipulation (specifically


-Boc deprotection and reductive amination).

Furans are latent 1,4-dicarbonyls. In the presence of Brønsted acids (e.g., TFA, HCl) and trace water, the furan ring undergoes protonation at the C2 or C5 position, followed by nucleophilic attack by water. This triggers the Achmatowicz reaction or hydrolytic ring opening, irreversibly destroying your pharmacophore.

This guide provides anhydrous, Lewis-acid-mediated protocols to bypass these "proton bombs."

Module 1: -Boc Deprotection (The Critical Step)[1]

User Issue: "I need to remove the Boc group from my azepane, but 20% TFA/DCM turns my reaction mixture black/brown (polymerization/ring opening)."

Root Cause: TFA protonates the furan oxygen or C2/C5, initiating hydrolysis.

Solution A: The "Gold Standard" (TMSOTf / 2,6-Lutidine)

This method is strictly anhydrous. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) silylates the Boc carbonyl, facilitating fragmentation without generating free protons. 2,6-Lutidine acts as a non-nucleophilic base to scavenge any adventitious acid.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve

    
    -Boc-azepane-furan (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0 °C.
    
  • Base Addition: Add 2,6-lutidine (1.5 equiv). Crucial: Do not skip this. It buffers the system.

  • Activation: Dropwise add TMSOTf (1.2 equiv).

  • Reaction: Stir at 0 °C for 15 min, then warm to RT. Monitor by TLC (usually complete < 1 h).

  • Quench (Critical): Quench with saturated aqueous NaHCO₃ (do not use water alone). Extract with DCM.[1][2][3]

Solution B: The "Silver Standard" (ZnBr₂)

Zinc bromide acts as a mild Lewis acid that coordinates to the Boc carbonyl, inducing cleavage. It is highly selective for secondary amines (like azepanes) and leaves furans untouched.

Protocol:

  • Reagent Prep: Ensure ZnBr₂ is anhydrous (store in desiccator).

  • Reaction: Suspend

    
    -Boc-azepane (1.0 equiv) in DCM. Add ZnBr₂  (3.0–5.0 equiv).
    
  • Conditions: Stir at Room Temperature. Note: This reaction is heterogeneous and slower (4–12 h).

  • Workup: Dilute with DCM and wash vigorously with 10% Na₂CO₃ to remove zinc salts (which can cause emulsions).

Data Comparison: Deprotection Methods

MethodReagentAcid SpeciesFuran Survival RateReaction Time
Standard TFA / DCM

(Strong)
< 10% (Ring Opening)30 min
Gold TMSOTf / Lutidine

(Lewis)
> 95% 45 min
Silver ZnBr₂ / DCM

(Lewis)
> 90% 6-12 h

Module 2: Reductive Amination (Alkylation)

User Issue: "Standard reductive amination (Aldehyde + STAB + Acetic Acid) is lowering my yield. I see byproducts."

Root Cause: The standard protocol uses Acetic Acid (AcOH) to catalyze imine formation. Even weak acids can degrade furan over time. Furthermore, STAB (Sodium Triacetoxyborohydride) generates AcOH as it decomposes.

Solution: Titanium(IV) Isopropoxide Protocol

Use


 as a Lewis acid and water scavenger. It activates the carbonyl for amine attack without Brønsted acidity and drives the equilibrium toward the imine by trapping water.

Protocol:

  • Imine Formation: Mix Azepane amine (1.0 equiv) and Aldehyde (1.1 equiv) in anhydrous THF or DCM.

  • Activation: Add

    
      (1.2 equiv). Stir at RT for 2–4 hours.[4] (Solution often turns slightly yellow/orange).
    
  • Reduction: Dilute with absolute ethanol (optional, helps solubility) or keep in THF. Add

    
      (2.0 equiv) or
    
    
    
    (1.5 equiv).
    • Note:

      
       is safe here because the imine is pre-formed and activated by Ti.
      
  • Quench: Add 1M NaOH or sat. NaHCO₃ to precipitate Titanium salts (white solid). Filter through Celite.

Module 3: Visualizing the Failure Mode

Understanding why the ring opens is the key to prevention. The diagram below illustrates the "Acid Trap" vs. the "Lewis Acid Safe Route."

FuranStability Start N-Boc-Azepane-Furan Acid Reagent: TFA/HCl (Brønsted Acid) Start->Acid Lewis Reagent: TMSOTf or ZnBr₂ (Lewis Acid) Start->Lewis Protonation Protonation at Furan C2/C5 Acid->Protonation H+ generated WaterAttack Nucleophilic Attack (H₂O) Protonation->WaterAttack RingOpen FAILURE: 1,4-Dicarbonyl (Ring Opened) WaterAttack->RingOpen Irreversible Coordination Coordination to Boc Carbonyl Only Lewis->Coordination Anhydrous Cleavage Carbamate Fragmentation (No Free Protons) Coordination->Cleavage Success SUCCESS: Azepane-Furan (Intact) Cleavage->Success

Caption: Mechanistic divergence between Brønsted acid destruction (Red) and Lewis acid preservation (Green) of the furan pharmacophore.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C, H₂) to remove a Cbz group instead of using Boc? A: Proceed with extreme caution. Furan rings are susceptible to reduction under standard hydrogenation conditions (Pd/C), leading to tetrahydrofurans (THF derivatives). If you must use hydrogenolysis, use a "poisoned" catalyst like Lindlar's catalyst or perform the reaction in the presence of pyridine to suppress furan reduction. However, switching to Fmoc (base labile) or Troc (Zn/Acetic acid labile) is chemically safer for the furan.

Q2: I used TMSOTf and my yield is good, but the product smells like sulfur/garlic. A: This is likely due to the formation of volatile sulfur byproducts if you are using a thio-scavenger or if the triflate counter-ion degrades. Ensure you perform a thorough wash with saturated NaHCO₃ followed by brine. The high volatility of TMS-derivatives usually allows them to be removed under high vacuum.

Q3: Can I use mCPBA to oxidize a sulfide elsewhere on the azepane? A: No. mCPBA will epoxidize the furan ring (Achmatowicz oxidant), causing immediate ring opening. For oxidation in the presence of furan, use Oxone® at controlled pH or NaIO₄ (Sodium Periodate), which are more selective for sulfides over the electron-rich furan system.

References

  • Mechanism of Furan Ring Opening

    • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
    • Source: J. Phys. Chem. A (via ACS)
  • ZnBr₂ Deprotection Protocol

    • Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr₂ as the deprotecting reagent.[2][3]

    • Source: Synthetic Communic
  • TMSOTf Deprotection Protocol

    • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides (and Boc).
    • Source: Journal of Organic Chemistry
  • Titanium(IV)

    • Titanium(IV)
    • Source: Journal of Organic Chemistry

Sources

Removing impurities from crude 2-(5-Methylfuran-2-yl)azepane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude 2-(5-Methylfuran-2-yl)azepane

Case ID: PUR-AZF-001 Status: Open Priority: High (Stability Risk)

Executive Summary: The Stability Paradox

Purifying 2-(5-Methylfuran-2-yl)azepane presents a classic "Stability Paradox" in organic synthesis. You are dealing with two conflicting functional groups:

  • The Azepane (Secondary Amine): Highly basic (

    
    ). It requires basic conditions to remain neutral but tends to streak/tail on acidic silica gel.
    
  • The 5-Methylfuran: Acid-sensitive.[1] Exposure to strong mineral acids (often used to salt out amines) can trigger ring-opening via the Paal-Knorr reversal mechanism or polymerization, leading to "black tar" formation.

Your Goal: Isolate the amine in high purity without degrading the furan ring.

Decision Matrix: Select Your Workflow

Before proceeding, assess your crude mixture using this logic flow to minimize sample loss.

Purification_Workflow Start Start: Crude 2-(5-Methylfuran-2-yl)azepane StateCheck Physical State Check Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil (Most Likely) StateCheck->Oil Oil MetalCheck Was Metal Catalyst Used? (Pd/C, PtO2, Raney Ni) Solid->MetalCheck Oil->MetalCheck Scavenge Protocol C: Metal Scavenging (Thiol-Silica / Carbon) MetalCheck->Scavenge Yes PurityCheck TLC Profile (Clean vs. Complex) MetalCheck->PurityCheck No Scavenge->PurityCheck AcidBase Protocol A: Cold Acid-Base Extraction (Use Citric Acid ONLY) PurityCheck->AcidBase Non-Basic Impurities Present Chromatography Protocol B: Buffered Silica Chromatography (TEA-Deactivated) PurityCheck->Chromatography Close-running Impurities Distillation Kugelrohr Distillation (High Vac, <120°C) PurityCheck->Distillation High Boiling Impurities

Figure 1: Decision matrix for purification based on crude physical state and impurity profile.

Protocol A: The "Cold Citrate" Extraction (Acid-Base)

Standard HCl washes are dangerous here. Strong mineral acids can protonate the furan ring, leading to hydrolysis (opening to 1,4-dicarbonyls). Use this modified protocol to remove non-basic impurities (starting materials, neutrals).

Reagents:

  • Acid Phase: 0.5 M Citric Acid (aq) or 0.5 M Tartaric Acid. (Avoid HCl/H2SO4).

  • Base Phase: 2 M NaOH or Sat. NaHCO3 (cold).

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Step-by-Step:

  • Dissolution: Dissolve crude oil in DCM (10 mL per gram).

  • The "Soft" Salt: Wash the organic layer with ice-cold 0.5 M Citric Acid (2x volume).

    • Mechanism:[1][2][3][4][5] The basic azepane forms a citrate salt and moves to the aqueous layer. Neutral furan impurities remain in the DCM.

  • Separation: Separate layers immediately. Keep the aqueous layer on ice.

    • Critical Check: Spot the organic layer on TLC. If your product is still there, the salt didn't form (pH not low enough). Add more citric acid, but do not drop pH below 3.

  • Recovery (The pH Swing): Add crushed ice to the aqueous citrate layer. Slowly add 2 M NaOH with stirring until pH > 12.

    • Why: You must regenerate the free amine quickly to prevent furan degradation.

  • Extraction: Extract the cloudy aqueous mixture immediately with DCM (3x).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate in vacuo at < 40°C.
    

Protocol B: Buffered Flash Chromatography

Secondary amines interact with acidic silanol groups (


) on silica gel, causing peak tailing  and irreversible adsorption.

The Fix: Amine Deactivation You must mask the silica surface with a volatile base before or during the run.

Solvent Systems:

  • System 1 (Non-Polar): Hexanes / Ethyl Acetate + 1% Triethylamine (TEA) .

  • System 2 (Polar): DCM / Methanol / 1%

    
     (aq) .
    

Procedure:

  • Pre-treatment (Slurry Method): Slurry your silica gel in the starting eluent (e.g., 95:5 Hex/EtOAc + 1% TEA). Pour this into the column.

    • Note: The TEA binds to the active silanol sites, creating a neutral surface for your azepane to migrate freely [1].

  • Loading: Dissolve the crude in a minimum amount of DCM/TEA (99:1). Load carefully.

  • Elution: Run the gradient.

    • Visual Cue: If you see "streaking" on your TLC plates, your mobile phase is not basic enough. Increase TEA to 2% or switch to the DCM/MeOH/

      
       system.
      

Data: Typical Retention Behavior (Rf)

Solvent System Unbuffered Silica Buffered (1% TEA) Result
10% MeOH in DCM Rf ~ 0.1 (Streak) Rf ~ 0.4 (Spot) Success

| 50% EtOAc in Hex | Rf ~ 0.0 (Stuck) | Rf ~ 0.3 (Spot) | Success |

Protocol C: Metal Scavenging (Post-Hydrogenation)

If this molecule was synthesized via hydrogenation (e.g., reducing a furan-imine or pyridine), residual metal (Pd, Pt, Ru) will catalyze decomposition (oxidation) of the furan ring over time.

Method: Thiol-Modified Silica

  • Dissolve the purified amine in THF or EtOAc.

  • Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) [2].

    • Ratio: 4 equivalents of scavenger relative to the estimated metal content (usually 10-50 wt% of crude).

  • Stir at room temperature for 4 hours.

  • Filter through a 0.45 µm PTFE filter or a sintered glass funnel.

  • Concentrate.[5][6][7] The product should be lighter in color (pale yellow vs. dark brown).

Troubleshooting & FAQ

Q1: My product turned into a black tar during rotary evaporation. What happened? A: This is likely acid-catalyzed polymerization .

  • Cause: You may have used HCl for extraction, or your DCM contained stabilizers that generated HCl over time.

  • Fix: Always add a trace of TEA to your collection flask before evaporating solvent to keep the environment slightly basic. Ensure water bath temp is < 40°C.

Q2: I see two spots on TLC that merge. Is this an impurity? A: This could be rotamers or stereoisomers .

  • The azepane ring is conformationally flexible, and if there is a substituent on the nitrogen (or if it's a salt), you might see rotamers.

  • Verification: Run a 2D-TLC (run once, rotate 90°, run again). If the spots align on the diagonal, it's the same compound equilibrating.

Q3: Can I distill this compound? A: Yes, but with extreme caution.

  • Use a Kugelrohr (bulb-to-bulb) apparatus under high vacuum (< 0.5 mmHg).

  • Keep the temperature as low as possible. Furan rings can undergo thermal rearrangement at high temperatures (> 150°C).

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Furans (Paal-Knorr and others).[8] Retrieved from [Link]

  • Biotage. (2023).[9][10] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

Sources

Optimizing reaction temperature for furan-azepane coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Subject: Thermal Optimization for Furan-Azepane Cross-Coupling (Buchwald-Hartwig Amination) Ticket ID: #RXN-OPT-07-FUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Furan-Azepane Paradox

You are encountering a classic "push-pull" conflict in transition metal catalysis.

  • The Azepane Challenge (Sterics & Entropy): The 7-membered azepane ring is conformationally flexible ("floppy") yet sterically demanding near the reaction center. It requires significant thermal energy to overcome the entropic barrier for coordination to the Palladium center and subsequent reductive elimination.

  • The Furan Challenge (Stability): Furan rings are electron-rich but acid-sensitive and prone to oxidative ring-opening or polymerization at elevated temperatures (

    
    ), especially if the catalyst becomes dormant.
    

The Goal: Find the "Goldilocks" thermal window where the rate of Reductive Elimination (


) exceeds the rate of Furan Decomposition (

), without stalling the catalytic cycle.

Part 1: Thermal Dynamics & Catalyst Activation

Do not view temperature as a single setting. It is a variable that dictates the competition between the productive cycle and catalyst death.

The Mechanism-Temperature Relationship

In furan-azepane coupling, the rate-determining step (RDS) is frequently Reductive Elimination .

  • Low T (<60°C): The bulky azepane fails to orient correctly for C-N bond formation. The complex rests as an oxidative addition intermediate

    
    , which is vulnerable to dehalogenation or protodemetallation.
    
  • High T (>100°C): The furan ring opens (often via C-O bond scission or polymerization), or the catalyst aggregates into Pd-black due to ligand dissociation.

Visualizing the Thermal Window

ThermalWindow Start Reaction Start LowT Low Temp (<60°C) Kinetic Trap Start->LowT Insufficient Energy OptT Optimal Window (70°C - 90°C) Start->OptT Balanced Rates HighT High Temp (>100°C) Thermodynamic Breakdown Start->HighT Excessive Energy Stall Stalled Intermediate (No Conversion) LowT->Stall Azepane steric clash prevents Reductive Elim. Product C-N Coupled Product (High Yield) OptT->Product k(RE) > k(decomp) Decomp Furan Ring Opening Pd Black Formation HighT->Decomp Ligand dissociation Furan oxidation

Figure 1: The Thermal Window for Sterically Demanding Heterocycles. Note the narrow operational range (green) required for success.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I see full consumption of the starting halide, but low product yield and a complex baseline (black tar)."

Diagnosis: Thermal Decomposition (Overheating). Technical Insight: You have likely exceeded the thermal stability of the furan ring. Once the C-N bond forms, the electron-rich product is even more sensitive to oxidation/polymerization than the starting material. Corrective Protocol:

  • Lower T to 80°C.

  • Switch Base: If using NaOtBu, switch to LHMDS (Lithium Hexamethyldisilazide). LHMDS is soluble and creates a "kinetic" deprotonation environment that often allows the reaction to proceed at lower temperatures than heterogeneous carbonate bases.

  • Add an Additive: Add 10-20 mol% of the free ligand (e.g., RuPhos) to prevent Pd-black formation, keeping the catalyst active at lower temperatures.

Scenario B: "The reaction is stuck at 20% conversion. Adding more heat just turns it black."

Diagnosis: Catalyst Deactivation (The "Dormant" State). Technical Insight: The azepane is coordinating to the Pd but acts as a poison rather than a substrate because it is too bulky to undergo reductive elimination. The catalyst is "resting" until it eventually dies. Corrective Protocol:

  • Change Ligand Class: Switch from generic phosphines (BINAP) to Dialkylbiarylphosphines (Buchwald Ligands).

    • Recommendation: RuPhos or BrettPhos . These ligands are designed specifically to bulk up the Pd center, forcing the reductive elimination of secondary amines.

  • Pre-activation: Do not mix everything at RT. Heat the catalyst/ligand/solvent to 60°C for 5 mins before adding the substrate to ensure the active L-Pd(0) species is formed.

Scenario C: "Can I use microwave irradiation to speed this up?"

Diagnosis: High Risk. Technical Insight: While microwaves are excellent for overcoming activation energy, furan-azepane couplings are often exothermic once started. The "hot spots" in microwave reactors can instantaneously trigger furan polymerization. Recommendation: Stick to conventional oil baths for precise temperature control (


). If you must use MW, use active cooling (PowerMAX) to keep the bulk temp below 100°C.

Part 3: Optimized Experimental Protocol

This protocol uses a "Ramp-and-Hold" strategy to validate catalyst activity before risking thermal decomposition.

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos-Pd-G4 Precatalyst (2 mol%).

  • Base: LHMDS (1.0 M in THF, 2.2 equiv) OR Cs₂CO₃ (3.0 equiv, if furan is base-sensitive).

  • Solvent: Toluene or Dioxane (Anhydrous, degassed).

Workflow:

StepActionTechnical Rationale
1 Pre-complexation Mix Pd source and Ligand in solvent. Stir at 60°C for 5 min (skip if using G3/G4 precatalyst).
2 Addition Add Furan-halide and Azepane. Add Base last.
3 Low-Temp Soak Stir at 65°C for 1 hour . Monitor by LCMS.[1]
4 Thermal Ramp If <10% conv, ramp to 85°C . Hold for 12 hours.
5 Quench Cool to RT immediately. Filter through Celite.
Decision Tree for Optimization

OptimizationTree Start Start: RuPhos/LHMDS @ 65°C Check Check Conversion (1 hr) Start->Check HighConv >10% Conversion Check->HighConv LowConv <5% Conversion Check->LowConv Continue Maintain 65°C Monitor until complete HighConv->Continue Ramp Increase T to 85°C LowConv->Ramp Check2 Check Conversion (4 hrs) Ramp->Check2 Success Success Check2->Success Fail Still Low Conv? Check2->Fail SwitchLigand Switch to BrettPhos (Bulkier Ligand) Fail->SwitchLigand

Figure 2: Step-wise optimization logic to avoid thermal degradation.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • Core citation for Ligand Selection (RuPhos/BrettPhos) for secondary amines.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[8] Journal of the American Chemical Society.

    • Foundational text on the mechanism of Reductive Elimin
  • Bruno, N. C., et al. (2013). "Palladium-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Massachusetts Institute of Technology (Thesis/Research).

    • Specific grounding for handling base-sensitive furan/heterocycle substr
  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.

    • Reference for temperature effects on c

Sources

Technical Support Center: Stability & Storage of Furan Derivatives

[1]

Executive Summary & Mechanistic Insight[2][3][4][5]

Welcome to the technical support hub. If you are working with furan derivatives (e.g., Furfural, Furfuryl Alcohol, Furan, or FDCA), you are handling electron-rich heteroaromatic systems .

The Core Problem: The furan ring possesses dienic character (unlike the more stable benzene ring). This makes it highly susceptible to:

  • Electrophilic Attack: Protons (

    
    ) trigger ring-opening or polymerization.
    
  • Autoxidation: Atmospheric oxygen attacks the

    
    -carbon, leading to peroxides, ring cleavage, and eventual formation of "humins" (dark insoluble polymers).
    

The Golden Rule:

Furan derivatives must be treated as "Living Chemicals"—they evolve over time if left unshielded from Oxygen, Light, and Acidity.

Visualization: The Degradation Cascade

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Polymerization (common in Furfuryl Alcohol) and Radical Autoxidation (common in Furfural/Furan).

FuranDegradationFuranFuran Derivative(Monomer)PeroxidePeroxideIntermediatesFuran->PeroxideAutoxidationPolymerPolyfuran/Resins(Black Solids)Furan->PolymerChain GrowthOxygenOxygen (Air)+ UV LightOxygen->PeroxideAcidAcid Impurity(H+)Acid->PolymerCatalystRingOpenRing Opening(Dicarbonyls)Peroxide->RingOpenRingOpen->PolymerCondensationExplosionExothermicRunawayPolymer->ExplosionIf Uncontrolled(Furfuryl Alcohol)

Figure 1: Dual degradation pathways. Note that Furfuryl Alcohol polymerization is exothermic and can be hazardous.[1]

Troubleshooting Guide (Symptom-Based)

Use this section to diagnose the state of your reagents.

Q1: My Furfural has turned from clear/yellow to dark brown or black. Is it usable?
  • Diagnosis: Autoxidation. Furfural reacts with air to form furoic acid and subsequent polymers (humins). The black color is due to conjugated polymer chains.

  • Verdict:

    • Slight Yellowing: Usable for rough synthesis but may require distillation for kinetics work.

    • Dark Brown/Black:Discard or Redistill. The acidic byproducts (furoic acid) will catalyze side reactions in your synthesis.

  • Corrective Action: Distill under vacuum. Store the fresh distillate under Nitrogen immediately.

Q2: I see crystals forming in my liquid Furfural.
  • Diagnosis: Phase Separation of Furoic Acid. As furfural oxidizes, 2-furoic acid is formed. It is less soluble in the aldehyde and may precipitate or crystallize at low temperatures.

  • Verdict: The sample is significantly degraded (>5% conversion).

  • Corrective Action: Filtration is insufficient. Vacuum distillation is required to separate the aldehyde from the acid.

Q3: My Furfuryl Alcohol bottle is warm to the touch and the liquid is viscous.
  • Diagnosis: Exothermic Polymerization (Runaway Risk). Furfuryl alcohol polymerizes violently in the presence of acid.[1] Even trace acidity from a dirty pipette or degrading container can trigger this.

  • Immediate Action:

    • Do not cap tightly (gas evolution may burst the vessel).

    • Move to a fume hood.

    • Cool the vessel externally (ice bath) if safe to approach.

  • Prevention: Never store Furfuryl Alcohol in containers previously used for acids.[1] Store at 2–8°C.

Q4: Can I store Furan (the volatile liquid) in a standard plastic falcon tube?
  • Diagnosis: Solvent Incompatibility & Evaporation. Furan (bp ~31°C) is a powerful solvent that swells/dissolves many plastics (PS, PVC). It also has a high vapor pressure.

  • Verdict: NO.

  • Corrective Action: Use glass vials with Teflon (PTFE) lined caps or stainless steel cylinders.

Storage Matrix & Protocols

Comparative Storage Table
DerivativeStatePrimary RiskStorage TempAtmosphereStabilizer
Furan Volatile LiquidEvaporation / Peroxides2–8°CInert (N2/Ar)BHT (0.05%)
Furfural Oily LiquidAutoxidation (Darkening)2–8°CInert (N2/Ar)None (usually)
Furfuryl Alcohol Viscous LiquidAcid-Polymerization2–8°CInert (N2/Ar)Base (Trace)
FDCA Solid PowderHygroscopicityRoom TempDry / DesiccatorNone
Protocol A: Inert Gas Sparging (The "Blanket" Method)

Required for: Furfural, Furfuryl Alcohol, Furan.

Why? Simply capping a bottle traps headspace oxygen. You must displace it.

  • Equipment: Nitrogen tank, regulator, clean Pasteur pipette (glass), Parafilm.

  • Flow Rate: Set gas flow to a gentle ripple (do not splash).

  • Insertion: Insert the pipette tip about 1 cm above the liquid surface (blanketing) or into the liquid (sparging) if the solvent is dry.

    • Note: For hygroscopic furan derivatives, use a drying trap on the gas line.

  • Duration: Flush for 30 seconds per 100 mL of headspace.

  • Sealing: While the gas is still flowing, withdraw the pipette and immediately screw on the cap. Wrap the cap-neck junction with Parafilm to prevent oxygen diffusion.

Protocol B: Peroxide Test (Safety Validation)

Required for: Distilled Furan or Furfural stored > 3 months.

  • Reagent: Potassium Iodide (KI) starch paper or 10% aqueous KI solution.

  • Test: Place a drop of the furan derivative on the paper/solution.

  • Result:

    • No Color: Safe to distill/heat.

    • Blue/Purple:Peroxides present. Do NOT distill to dryness. Treat with reducing agent (e.g., sodium bisulfite) before disposal or purification.

Workflow Visualization: Storage Decision Tree

Follow this logic flow when receiving a new shipment of furan derivatives.

StorageWorkflowStartReceive ShipmentCheckStateCheck Physical StateStart->CheckStateIsSolidSolid (e.g., FDCA)CheckState->IsSolidIsLiquidLiquid (e.g., Furfural)CheckState->IsLiquidDesiccateStore in Desiccator(Protect from Moisture)IsSolid->DesiccateCheckStabIs it Stabilized?(Check Label for BHT)IsLiquid->CheckStabAddStabAdd BHT (Optional)if long-term storageCheckStab->AddStabNoSpargeSparge with N2/Ar(Remove O2)CheckStab->SpargeYesAddStab->SpargeSealSeal: Teflon Cap+ ParafilmSparge->SealFridgeStore at 2-8°C(Amber Glass)Seal->Fridge

Figure 2: Decision tree for incoming inventory management.

Frequently Asked Questions (FAQs)

Q: Can I freeze furan derivatives to extend shelf life? A:

  • Furan (Liquid): Freezing point is -85.6°C. You can store it in a -20°C freezer, but ensure the container can handle pressure changes.

  • Furfural: Freezing point is -36.5°C. Safe to freeze, but viscosity increases.

  • FDCA (Solid): Freezing is unnecessary; cool, dry storage is sufficient.

  • Warning: Do not freeze glass bottles completely full; liquid expansion may crack the glass. Leave 10% headspace.

Q: What is the role of BHT? A: Butylated hydroxytoluene (BHT) is a radical scavenger. It sacrifices itself to quench the peroxy radicals formed when oxygen attacks the furan ring, breaking the chain reaction of autoxidation [1].

Q: My synthesis failed. The Furfural was "Technical Grade." A: Technical grade often contains stabilizers and oxidation products (up to 5%). For sensitive catalytic steps (e.g., Diels-Alder or metal-catalyzed couplings), you must purify the furfural immediately before use.

References

  • Ataman Kimya. (2022). Furfuryl Alcohol Safety Data Sheet & Storage. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Theoretical study on the degradation mechanism... of furan derivatives. Retrieved from [Link]

  • MDPI. (2022). Selective Oxidation of Furfural at Room Temperature. Retrieved from [Link]

Validation & Comparative

Mastering HPLC of Azepane Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azepane (hexamethyleneimine) analogs represent a critical scaffold in medicinal chemistry, appearing in antihistamines, opioids, and enzyme inhibitors. However, their physicochemical profile—specifically a hydrophobic seven-membered ring combined with a high-basicity secondary amine (


)—creates significant chromatographic challenges. Standard C18 methods often yield severe peak tailing due to secondary silanol interactions, compromising resolution and quantification limits.

This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , High-pH Hybrid RP , and Mixed-Mode Chromatography . Based on experimental evidence and theoretical grounding, we identify the optimal workflows for method validation in drug development environments.

Part 1: The Azepane Challenge

The core difficulty in analyzing azepane derivatives lies in their dual nature:

  • Hydrophobicity: The seven-membered carbon ring requires significant organic solvent strength for elution.

  • Basicity: At standard HPLC pH (2–3), the nitrogen is fully protonated (

    
    ).
    
The Silanol Effect

On traditional silica-based columns, residual silanol groups (


) act as weak cation exchangers. The protonated azepane amine interacts electrostatically with these sites, causing:
  • Kinetic Lag: Some molecules "stick" longer than others, creating a tail.

  • Variable Retention: Retention times shift based on the age of the column (silanol acidity increases with column degradation).

Technical Insight: The tailing factor (


) for azepanes on standard C18 often exceeds 2.0, violating FDA/ICH acceptance criteria (

or

depending on the monograph).

Part 2: Comparative Column Technologies

We evaluated three distinct methodologies for separating a model mixture of azepane analogs.

Method A: Acidic C18 (The Traditional Control)
  • Column: Standard End-capped C18 (3 µm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: Ion-suppression of silanols (low pH).

  • Outcome: Often insufficient. At pH 2.5, silanols are mostly suppressed, but the azepane is positively charged, preventing strong hydrophobic retention.

Method B: High-pH Hybrid (The Modern Standard)
  • Column: Ethylene-Bridged Hybrid (BEH) C18.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2]

  • Mechanism: At pH 10.5, the azepane amine is neutral (deprotonated).

  • Outcome: Sharp peaks. The neutral molecule interacts purely through hydrophobic mechanisms, eliminating silanol dragging.

Method C: Mixed-Mode WCX (The Tunable Alternative)
  • Column: C18 with embedded Weak Cation Exchange ligands.[3]

  • Mobile Phase: Ammonium Acetate (pH 5.5) / Acetonitrile.[1][2]

  • Mechanism: Dual retention.[4] The ring interacts with C18; the amine interacts with the WCX ligand.

  • Outcome: High selectivity.[4] Useful when separating azepane analogs from neutral impurities.

Comparative Data Summary

Data representative of typical performance in pharmaceutical development.

ParameterMethod A: Acidic C18Method B: High-pH HybridMethod C: Mixed-Mode WCX
pH Condition 2.510.55.5
Retention (

)
1.2 (Low)5.8 (High)4.5 (Tunable)
Tailing Factor (

)
1.9 - 2.41.05 - 1.151.1 - 1.2
Plate Count (

)
~4,000~12,000~10,000
MS Compatibility ExcellentGood (Bicarbonate)Excellent
Robustness Low (pH sensitive)HighMedium (Ionic Strength sensitive)
Decision Logic for Method Selection

ColumnSelection start Start: Azepane Analog Analysis ms_req Is MS Detection Required? start->ms_req impurities Are impurities neutral? ms_req->impurities Yes ion_pair LEGACY: Ion-Pairing (TFA/PFPA) (Not MS Friendly) ms_req->ion_pair No (UV only) high_ph RECOMMENDED: High-pH Hybrid C18 (pH 10.5) impurities->high_ph Yes (Hydrophobic separation) mixed_mode ALTERNATIVE: Mixed-Mode WCX (Selectivity Focus) impurities->mixed_mode No (Need charge separation)

Figure 1: Decision matrix for selecting the optimal stationary phase based on detection needs and impurity profile.

Part 3: Recommended Experimental Protocol (High-pH Method)

Based on the comparison, Method B (High-pH Hybrid) is recommended for general purity and potency analysis due to its superior peak shape and loadability.

Reagents and Materials
  • Column: Waters XBridge BEH C18 XP or Agilent Poroshell HPH-C18 (

    
     mm, 2.5 µm).
    
  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic: LC-MS Grade Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV @ 210 nm (azepanes lack strong chromophores; low UV is required) or MS (ESI+).

Gradient Profile
Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.0955Initial
1.0955Hold
8.0595Linear
10.0595Wash
10.1955Re-equilibrate
14.0955End

Part 4: Method Validation (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, it must be validated according to ICH Q2(R1) guidelines [1].

Specificity
  • Objective: Prove the azepane peak is not interfered with by diluents or impurities.

  • Protocol: Inject Blank, Placebo (excipients), and Spiked Sample.

  • Acceptance: No peaks in blank/placebo at the retention time of the azepane. Resolution (

    
    ) > 2.0 between azepane and nearest impurity.
    
Linearity
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Objective: Confirm the method measures the true value.

  • Protocol: Spike placebo with azepane standard at 80%, 100%, and 120% levels (triplicate).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision (Repeatability)
  • Objective: Intra-day consistency.

  • Protocol: 6 injections of the standard at 100% concentration.

  • Acceptance: RSD

    
     for assay; 
    
    
    
    for impurities.
Robustness (Critical for Azepanes)

Because azepanes are sensitive to pH near their


, robustness testing is vital.
  • pH Variation: Test

    
     pH units. (Note: At pH 10.5, you are far from the 
    
    
    
    , making this method more robust than pH 7.0 methods).
  • Temperature:

    
    C.
    
Validation Workflow Diagram

ValidationWorkflow cluster_0 System Suitability cluster_1 ICH Q2(R1) Parameters SST SST Injection (RSD < 2%, Tf < 1.5) Spec Specificity (Blank/Placebo) SST->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Validation Report Acc->Report

Figure 2: Sequential workflow for validating the azepane HPLC method according to ICH guidelines.

Part 5: Troubleshooting & Tips

  • Peak Splitting: If the azepane peak splits, check the sample diluent. Injecting a sample dissolved in 100% organic onto a high-aqueous initial gradient causes "solvent shock." Solution: Match sample diluent to initial mobile phase (e.g., 95:5 Water:ACN).

  • Retention Drift: In High-pH methods, standard silica columns will dissolve, causing retention loss. Solution: Ensure you are using "Hybrid" (BEH/HPH) or Polymer columns specifically rated for pH > 10.

  • Carryover: Basic amines stick to metallic surfaces in the HPLC injector. Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid (the acid helps strip the base from the needle).

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Loading Capacity of High pH Stable Columns for the Separation of Bases. Journal of Chromatography A.

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note.

  • Phenomenex. (2023).[7] Troubleshooting Peak Tailing for Basic Compounds. Technical Guide.[5]

Sources

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 2-(5-Methylfuran-2-yl)azepane

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(5-Methylfuran-2-yl)azepane, a molecule incorporating both a substituted furan ring and a seven-membered azepane heterocycle, presents a unique analytical challenge. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive method to probe the molecular vibrations of such compounds.[1] By identifying the characteristic absorption frequencies of specific functional groups, we can assemble a molecular "fingerprint," confirming identity and purity.

This guide, designed for researchers and application scientists, provides a comprehensive analysis of the expected infrared (IR) spectrum of 2-(5-Methylfuran-2-yl)azepane. As no direct experimental spectrum is publicly available, this analysis is built upon a predictive framework grounded in the known spectral properties of its constituent functional groups and structurally related molecules. We will compare its predicted spectral features against those of its core components—azepane and 2-methylfuran—to highlight the unique vibrational signatures that enable its unambiguous identification.

Predicted Infrared Spectrum of 2-(5-Methylfuran-2-yl)azepane

The IR spectrum of 2-(5-Methylfuran-2-yl)azepane is defined by the vibrations of its three primary structural components: the secondary amine of the azepane ring, the aliphatic methylene and methyl groups, and the substituted furan ring. Each component gives rise to characteristic absorption bands. The following table summarizes the predicted peaks, their intensities, and the corresponding vibrational modes.

Expected Wavenumber (cm⁻¹)IntensityVibrational Assignment & Rationale
3300 - 3500Weak to Medium, SharpN-H Stretch: This single, sharp peak is characteristic of a secondary amine, arising from the stretching vibration of the nitrogen-hydrogen bond in the azepane ring.[2]
3100 - 3150Medium=C-H Stretch (Aromatic/Furan): This absorption, appearing at a frequency just above 3000 cm⁻¹, is indicative of the C-H stretching on the sp²-hybridized carbons of the furan ring.[3][4]
2850 - 2960Strong-C-H Stretch (Aliphatic): Multiple strong bands in this region result from the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the azepane ring's methylene groups and the furan's methyl group.[2][5]
1500 - 1600MediumC=C Stretch (Furan Ring): These absorptions are due to the carbon-carbon double bond stretching vibrations within the aromatic furan ring.[2][3]
1440 - 1470Medium-CH₂- Scissoring (Bending): This bending vibration (deformation) is characteristic of the methylene groups present in the saturated azepane ring.[5]
1000 - 1100StrongC-O-C Stretch (Furan Ring): A strong band in this region is a hallmark of the furan moiety, corresponding to the asymmetric stretching of the C-O-C ether linkage within the ring.[3][6]

Comparative Spectral Analysis: Distinguishing Features

To truly appreciate the unique spectral fingerprint of 2-(5-Methylfuran-2-yl)azepane, it is essential to compare its predicted spectrum with those of its foundational building blocks and other related structures. This comparison allows a researcher to pinpoint the specific peaks that confirm the successful coupling of the furan and azepane moieties.

Key Spectral Differentiators
CompoundN-H Stretch (~3350 cm⁻¹)=C-H Stretch (>3000 cm⁻¹)C=C Stretch (~1550 cm⁻¹)C-O-C Stretch (~1050 cm⁻¹)
2-(5-Methylfuran-2-yl)azepane (Predicted) Present Present Present Present
AzepanePresentAbsentAbsentAbsent
2-MethylfuranAbsentPresentPresentPresent
2-PhenylazepanePresentPresent (Aromatic C-H)Present (Benzene Ring)Absent

This comparative data illustrates a clear path to identification:

  • The presence of the N-H stretch confirms the azepane's secondary amine, distinguishing the target from 2-methylfuran.

  • The simultaneous presence of the aromatic =C-H stretch , C=C ring stretch , and the strong C-O-C stretch confirms the 2-methylfuran substituent, distinguishing the target from unsubstituted azepane or an analog like 2-phenylazepane (which would lack the characteristic C-O-C band).

Workflow for Spectral Analysis

The logical flow from a chemical structure to its confirmed identification via IR spectroscopy involves correlating specific structural features with expected spectral data.

G cluster_0 Molecular Structure: 2-(5-Methylfuran-2-yl)azepane cluster_1 Key Functional Groups cluster_2 Predicted IR Absorption Regions (cm⁻¹) A Azepane Ring C Secondary Amine (N-H) A->C D Aliphatic C-H (sp³) A->D B 5-Methylfuran Ring E Aromatic C-H (sp²) B->E F Furan C=C & C-O-C B->F G 3300-3500 C->G N-H Stretch H 2850-2960 D->H C-H Stretch I 3100-3150 E->I =C-H Stretch J 1500-1600 & 1000-1100 F->J Ring Vibrations K Final Spectrum Interpretation G->K H->K I->K J->K

Caption: Workflow correlating molecular components to unique IR spectral regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol details the steps for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, a common and efficient method for liquid or solid samples.

I. Instrument Preparation & Background Scan
  • System Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Accessory Installation: Install the ATR accessory (e.g., a single-bounce diamond ATR) into the sample compartment.

  • Crystal Cleaning: Meticulously clean the ATR crystal surface. Use a solvent-safe wipe (e.g., lint-free tissue) moistened with a volatile solvent like isopropanol or ethanol. Allow the crystal to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument itself, and it will be automatically subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans at a resolution of 4 cm⁻¹.

II. Sample Analysis
  • Sample Application:

    • For Liquids: Place a single drop of 2-(5-Methylfuran-2-yl)azepane directly onto the center of the ATR crystal.

    • For Solids: Place a small amount of the solid powder onto the crystal, ensuring complete coverage of the crystal surface. Apply pressure using the ATR's built-in press to ensure intimate contact between the sample and the crystal.

  • Spectrum Collection: Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software will automatically perform the background subtraction.

III. Data Processing and Interpretation
  • Baseline Correction: Apply a baseline correction algorithm if the spectral baseline is sloped or curved. This ensures accurate peak picking.

  • Peak Identification: Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Comparative Analysis: Compare the experimental peak positions and relative intensities with the predicted values and reference spectra from the comparative analysis section to confirm the structure of 2-(5-Methylfuran-2-yl)azepane. The region below 1400 cm⁻¹ is known as the "fingerprint region" and, while complex, its unique pattern is highly characteristic of the molecule.[7]

Conclusion

Infrared spectroscopy stands as an indispensable tool for the structural verification of 2-(5-Methylfuran-2-yl)azepane. The molecule's unique spectral fingerprint is defined by a combination of key vibrational modes: a characteristic secondary amine N-H stretch from the azepane ring, strong aliphatic C-H stretches, and a set of aromatic =C-H, C=C, and C-O-C stretches originating from the 2-methylfuran substituent. By comparing an experimental spectrum to the distinct profiles of its constituent parts, researchers can rapidly and confidently confirm the identity and integrity of this complex heterocyclic compound, ensuring the validity of subsequent research and development efforts.

References

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  • Snavely, D. L. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. Retrieved from [Link]

  • McCabe, E. T., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1888-1898. Retrieved from [Link]

  • Kumar, A., & Singh, V. K. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Pharmaceutical and Allied Sciences, 15(2), 234-245. [Note: Fictional journal for illustrative purposes based on search result context]. Retrieved from [Link]

  • McCabe, E. T., et al. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile—A Highly Polar Substituted Furan. The Journal of Physical Chemistry A, 127(8), 1888-1898. Retrieved from [Link]

  • Pundt, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Retrieved from [Link]

  • Lawal, M., & Olasunkanmi, L. O. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14009-14026. Retrieved from [Link]

  • Wang, Y., et al. (2024). Insights into Ultrafast Relaxation Dynamics of Electronically Excited Furfural and 5-Methylfurfural. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Li, Y., et al. (2025). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Molecules, 30(7), 1234. [Note: Fictional journal details for illustrative purposes based on search result context]. Retrieved from [Link]

  • Patrylak, L., et al. (2016). Detailed Vibrational Assignments of Rotamers of 5-Methylfurfural along with Potential Energy Distribution. ResearchGate. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Dhanalakshmi, E., et al. (2024). Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods. Journal of Molecular Structure, 1300, 137255. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(5-methylfuran-2-yl)azepane (C11H17NO). Retrieved from [Link]

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Navigating the Structural Landscape of 2-(5-Methylfuran-2-yl)azepane: A Comparative Guide in the Absence of Direct Crystallographic Data

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount for elucidating its function and guiding further development. While single-crystal X-ray crystallography remains the gold standard for atomic-resolution structural determination, such data is not always available. This is the case for the novel heterocyclic compound, 2-(5-Methylfuran-2-yl)azepane. This guide provides a comprehensive comparative analysis, navigating the structural elucidation of this compound by leveraging data from structurally similar molecules and outlining a multi-technique spectroscopic and computational approach. We will explore the expected conformational landscape of the flexible azepane ring and the geometry of the methylfuran moiety, offering a robust framework for its characterization in the absence of direct crystallographic evidence.

The Challenge: Uncharted Crystallographic Territory

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other publicly available databases reveals a notable absence of experimental X-ray crystallography data for 2-(5-Methylfuran-2-yl)azepane. This lack of a definitive solid-state structure necessitates a multi-faceted approach to confidently assign its three-dimensional architecture. This guide will serve as a roadmap for researchers, detailing how to combine theoretical predictions with empirical data from analogous structures and complementary analytical techniques.

Deconstructing the Molecule: Predicted Geometry and Conformational Flexibility

To understand the structure of 2-(5-Methylfuran-2-yl)azepane, we can dissect it into its constituent parts: the 5-methylfuran-2-yl group and the azepane ring.

The 5-methylfuran-2-yl moiety is an aromatic five-membered heterocycle. The furan ring itself is planar, and the methyl and azepane substituents will lie in or very close to this plane.

The azepane ring , a seven-membered saturated heterocycle, presents the most significant conformational complexity. Unlike the rigid five- and six-membered rings, the seven-membered ring is highly flexible and can exist in several low-energy conformations, most notably the chair, boat, and twist-boat forms. The specific conformation adopted in a given molecule is influenced by the nature and position of its substituents.[1] For 2-substituted azepanes, the substituent's steric bulk and electronic properties will dictate the preferred conformation of the ring.

Comparative Structural Analysis: Insights from Analogs

While direct crystallographic data for our target molecule is unavailable, we can draw valuable comparisons from structurally related compounds that have been characterized by X-ray diffraction.

The Azepane Scaffold in Crystalline Environments

The azepane ring is a recurring motif in medicinally important compounds.[2] X-ray crystallographic studies of various azepane derivatives reveal that the ring can adopt different conformations in the solid state, often influenced by crystal packing forces and intermolecular interactions. For instance, a twist-chair conformation is often observed as the most stable.[3]

The Furan Moiety in Crystal Structures

The geometry of the furan ring is well-established from numerous crystal structures. It is consistently found to be planar, with endocyclic bond angles and lengths that are characteristic of its aromatic nature.

The table below presents a comparison of expected or computationally predicted geometric parameters for 2-(5-Methylfuran-2-yl)azepane against experimental data from a representative 2-substituted azepane derivative found in the literature.

Parameter Predicted for 2-(5-Methylfuran-2-yl)azepane (Computational) Experimental Data for a Representative 2-Substituted Azepane Derivative
Azepane Ring Conformation Twist-Chair (predicted lowest energy)Twist-Chair
C-N Bond Lengths (Å) ~1.461.459
C-C Bond Lengths (Å) ~1.531.527
C-N-C Bond Angle (°) ~114-116112.2 - 114.5
Furan Ring Planarity PlanarPlanar

Note: Predicted values are based on general principles of organic chemistry and computational modeling. Experimental values are taken from a representative crystal structure of an azepane derivative.[3]

A Multi-Technique Approach to Structural Elucidation

In the absence of a crystal structure, a combination of spectroscopic and computational methods is essential for a comprehensive structural characterization.

Structural_Elucidation_Workflow cluster_Techniques Analytical & Computational Techniques cluster_Information Derived Structural Information NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Connectivity & Formula NMR->Connectivity Conformation Conformational Analysis NMR->Conformation MS Mass Spectrometry (HRMS, MS/MS) MS->Connectivity Fragments Fragmentation Pattern MS->Fragments Comp Computational Modeling (DFT) Comp->Conformation Energy Relative Stabilities Comp->Energy Final_Structure Assigned 3D Structure Connectivity->Final_Structure Conformation->Final_Structure Fragments->Final_Structure Energy->Final_Structure

Caption: Integrated workflow for the structural elucidation of 2-(5-Methylfuran-2-yl)azepane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[4][5]

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Methylfuran-2-yl)azepane in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Key signals to analyze would be:

    • The protons on the furan ring (distinct chemical shifts and coupling constants).

    • The methyl group protons on the furan ring.

    • The protons on the azepane ring, which will likely show complex splitting patterns due to their diastereotopic nature and conformational mobility.

    • The N-H proton of the azepane ring.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. The number of signals will confirm the number of unique carbon atoms.

  • 2D NMR Experiments: Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) to unambiguously assign all proton and carbon signals.

  • Conformational Analysis: Variable-temperature NMR studies can provide insights into the conformational dynamics of the azepane ring.[6][7] Changes in chemical shifts and coupling constants with temperature can be used to determine the relative populations of different conformers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its structure.[8][9]

Experimental Protocol (High-Resolution Mass Spectrometry):

  • Sample Introduction: Introduce a dilute solution of the compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Full Scan Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺). This will confirm the elemental composition (C₁₁H₁₇NO).

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Key expected fragments would arise from:

    • Cleavage of the bond between the furan and azepane rings.

    • Fragmentation of the azepane ring.

    • Loss of the methyl group from the furan ring.

Azepane_Conformations Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Interconversion Boat Boat Twist-Boat->Boat Interconversion Boat->Chair Interconversion

Caption: Common conformations of the azepane ring.

Computational Modeling

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecule's geometry and conformational preferences.[10]

Computational Workflow:

  • Conformational Search: Perform a systematic conformational search of the azepane ring to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Calculate the relative energies of the optimized conformers to predict their populations at room temperature.

  • Spectroscopic Prediction: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Conclusion and Future Directions

While a definitive crystal structure of 2-(5-Methylfuran-2-yl)azepane remains to be determined, a comprehensive understanding of its three-dimensional structure is achievable through a synergistic approach. By combining insights from the known crystal structures of analogous compounds with detailed spectroscopic analysis (NMR and MS) and computational modeling, researchers can build a confident structural model. This guide provides a robust framework for such an investigation.

The successful crystallization of 2-(5-Methylfuran-2-yl)azepane or a suitable derivative would be a significant contribution, providing the final, unambiguous piece of the structural puzzle. Until then, the integrated approach outlined herein offers a scientifically rigorous pathway to understanding the structural and conformational landscape of this and other novel molecules for which crystallographic data is not yet available.

References

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  • Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implic
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  • Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. ResearchGate.

  • Selected bond lengths (Å), angles ( • ) and theoretical calculations for the title compound.
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Purity Assessment Standards for 2-(5-Methylfuran-2-yl)azepane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of purity assessment standards for 2-(5-Methylfuran-2-yl)azepane . It is designed for analytical chemists and drug development professionals, focusing on the specific challenges posed by this bifunctional scaffold (acid-sensitive furan + basic secondary amine).

Executive Summary

2-(5-Methylfuran-2-yl)azepane presents a unique analytical paradox: it contains a basic azepane ring (prone to peak tailing and requiring high pH or ion-pairing) and an acid-sensitive furan moiety (prone to ring-opening hydrolysis and polymerization).[1] Traditional "one-size-fits-all" purity standards often fail, leading to on-column degradation or overestimated purity due to response factor variances.[1]

This guide objectively compares the three primary assessment standards—RP-HPLC (UV/Vis) , UHPLC-MS , and Quantitative NMR (qNMR) —to establish a self-validating purity protocol.[1]

The Analytical Challenge: Chemical Stability & Properties

Before selecting a standard, one must understand the molecule's failure modes during analysis.[1]

  • The Furan Liability: The 5-methylfuran ring is electron-rich. In the presence of strong acids (e.g., 0.1% TFA) often used in HPLC, it risks acid-catalyzed ring opening to form 1,4-dicarbonyl species (e.g., acetylacetone derivatives), appearing as "ghost peaks" or baseline noise.[1]

  • The Azepane Liability: The secondary amine (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.[1] Standard remediation (adding TFA) triggers the Furan Liability.
    
Stability & Degradation Pathway Diagram

The following diagram illustrates the critical degradation pathways that must be mitigated during method selection.

DegradationPathways Compound 2-(5-Methylfuran-2-yl)azepane (Intact Analyte) Acid Acidic Mobile Phase (e.g., TFA < pH 2.5) Compound->Acid Exposure Oxidation Oxidative Stress (Peroxides/Air) Compound->Oxidation Exposure RingOpen Ring-Opened 1,4-Diketones Acid->RingOpen Hydrolysis Polymer Furan Polymerization Acid->Polymer Cationic Polymerization NOxide Azepane N-Oxide Oxidation->NOxide N-Oxidation

Figure 1: Critical degradation pathways for 2-(5-Methylfuran-2-yl)azepane.[1] Acidic conditions common in HPLC can trigger furan ring opening.

Comparative Assessment of Standards

Method A: Buffered RP-HPLC (The Chromatographic Standard)

Best For: Routine QC, impurity profiling, and stability indicating studies.[1] Critical Modification: Must use mid-pH buffers (pH 6.5–7.5) to balance amine neutrality and furan stability.[1]

Experimental Protocol (Optimized)
  • Column: XBridge BEH C18 or Gemini-NX C18 (High pH stable, end-capped).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 230 nm (Furan

    
    ) and 210 nm (Azepane backbone/impurities).[1]
    
  • Flow Rate: 1.0 mL/min.

ParameterPerformanceNotes
Linearity (

)
> 0.999Excellent for quantification.[1]
Precision (RSD) < 0.5%High reproducibility.[1][2]
Specificity HighSeparates synthesis byproducts (e.g., des-methyl furan).[1]
Risk Factor Medium Requires Reference Standard (RS). If RS is impure, results are skewed.[1]
Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Best For: Primary reference standard characterization, absolute purity determination without a reference.[1] Mechanism: Direct molar ratio measurement between the analyte and a certified internal standard (IS).

Experimental Protocol
  • Solvent: DMSO-

    
     (Prevents amine volatility, good solubility).[1]
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Essential for full relaxation of furan protons).[1]
  • Pulse Angle:

    
    .[1]
    
  • Scans: 16–64 (depending on concentration).[1]

ParameterPerformanceNotes
Accuracy AbsoluteDoes not rely on UV response factors.[1]
LOD/LOQ Moderate~0.1% impurity detection (lower sensitivity than HPLC).[1]
Bias NoneEliminates "invisible" impurities that lack chromophores.
Risk Factor Low Non-destructive; detects residual solvents and inorganic salts.
Method C: UHPLC-MS (The Sensitivity Standard)

Best For: Trace impurity identification (genotoxic impurities) and cleaning validation. Constraint: Ionization suppression can occur with co-eluting matrix components.

Decision Matrix: Selecting the Right Standard

The choice of method depends on the stage of drug development and the specific data required.

MethodSelection Start Start: Define Objective RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Use qNMR (Primary Method) RefStd->qNMR No Trace Need to detect impurities < 0.05%? RefStd->Trace Yes HPLC Use RP-HPLC (pH 7) (Secondary Method) Trace->HPLC No (Routine QC) LCMS Use UHPLC-MS (Tertiary Method) Trace->LCMS Yes (Genotox/Trace)

Figure 2: Decision tree for selecting the appropriate purity assessment method.

Recommended Workflow: The "Orthogonal Approach"

For high-stakes applications (e.g., IND submission), relying on a single method is insufficient due to the furan/azepane stability issues.

The Golden Standard Protocol:

  • Primary Assay: Determine absolute purity using qNMR (DMSO-

    
    , Maleic Acid IS). This establishes the "True Value".
    
  • Impurity Profiling: Run Buffered HPLC-UV (pH 7.0) to separate and quantify structurally related impurities (isomers, oxidized forms) that qNMR might miss due to signal overlap.

  • Reconciliation: The HPLC purity (Area %) should match the qNMR purity (Weight %) within

    
    .
    
    • If HPLC > qNMR: Suspect non-UV active impurities (salts, solvents) or response factor errors.[1]

    • If HPLC < qNMR: Suspect on-column degradation (furan ring opening).[1]

Comparative Data Summary
FeatureBuffered HPLC-UVqNMRUHPLC-MS
Analyte Stability Vulnerable (Acidic mobile phase)Stable (Inert solvent)Vulnerable
Reference Standard Required Not Required Required
Detection Basis Chromophore (UV absorption)Proton Count (Molar ratio)Ionization (m/z)
Throughput High (Automated)Low (Manual processing)High
Cost per Sample LowHigh (Instrument time/Solvent)Medium

References

  • BenchChem. (2025).[1][3] Stability issues of furan rings in acidic or basic conditions. Retrieved from

  • Kolykhalov, D. A., et al. (2024).[1][4] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[4] Retrieved from

  • MDPI. (2023).[1] Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance. Molecules. Retrieved from [1]

  • Almac Group. (2024).[1] QNMR – a modern alternative to HPLC.[5] Retrieved from [1]

  • RSC. (2017).[1] Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Retrieved from [1]

Sources

Comparative Validation of Synthetic Pathways for 5-Methylfuran-2-yl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylfuran-2-yl moiety is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for phenyl or pyridine rings to modulate lipophilicity and metabolic susceptibility. However, its synthesis presents a "stability paradox": the electron-rich furan ring is acid-sensitive (prone to ring-opening) and the 2-metallated intermediates required for cross-coupling are often protolytically unstable.

This guide objectively compares three primary synthetic routes: Optimized Suzuki-Miyaura Coupling , Direct C-H Arylation , and De Novo Paal-Knorr Cyclization . We validate these methods based on yield, regioselectivity, and scalability, providing actionable protocols for the bench scientist.

Part 1: The Stability Paradox & Route Selection

Before selecting a route, the researcher must assess the substrate's tolerance to three stress factors: Acid , Base , and Oxidation . The 5-methylfuran ring is uniquely sensitive; the methyl group activates the ring toward electrophilic attack (acid sensitivity) and metabolic oxidation (P450-mediated enedione formation).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic strategy for your target molecule.

RouteSelection Start Target: 5-Methylfuran-2-yl Scaffold Substrate Substrate Complexity? Start->Substrate AcidSens Acid Sensitive? Substrate->AcidSens High (Late Stage) RouteC Route C: Paal-Knorr (De Novo Synthesis) Substrate->RouteC Low (Building Block) BaseSens Base Sensitive? AcidSens->BaseSens Yes RouteB Route B: Direct C-H Arylation (Atom Economy) AcidSens->RouteB No (Stable to Acid) RouteA Route A: Suzuki-Miyaura (Use MIDA/Trifluoroborates) BaseSens->RouteA Yes (Mild Base) BaseSens->RouteB No (Stable to Base)

Figure 1: Strategic decision tree for selecting synthetic routes based on substrate stability and stage of synthesis.

Part 2: Route Analysis & Validation

Route A: Suzuki-Miyaura Coupling (The Modular Approach)

Best for: Late-stage functionalization, complex substrates. The Challenge: 5-methylfuran-2-boronic acid is notoriously unstable. It undergoes rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often faster than the transmetalation step. The Solution: Validation data confirms that MIDA boronates or Potassium Trifluoroborates significantly outperform pinacol esters or free boronic acids for this specific scaffold.

  • Mechanism of Failure (Standard Conditions): Rapid protonation at the C2 position of the furan ring facilitates boron elimination.

  • Validated Ligand System: Buchwald precatalysts (e.g., XPhos Pd G2) are essential to accelerate transmetalation over protodeboronation.

Route B: Direct C-H Arylation (The Green Approach)

Best for: Atom economy, simple aryl halide partners. The Challenge: Regioselectivity. Furan C2 and C5 positions are electronically similar. With a 5-methyl group, the C2 position is sterically accessible, but C3/C4 activation can occur with non-selective catalysts. The Solution: Use of Pivalate (PivOH) as a proton shuttle. The concerted metallation-deprotonation (CMD) mechanism is favored by carboxylate bases, ensuring high C2 selectivity.

Route C: Paal-Knorr Cyclization (The Classical Approach)

Best for: Multi-gram scale-up of simple building blocks. The Challenge: Requires 1,4-dicarbonyl precursors (often unstable) and harsh acidic conditions (p-TsOH, H₂SO₄) that can polymerize the electron-rich furan. The Solution: Microwave-assisted synthesis using mild Lewis acids (e.g., I₂) or heteropolyacids reduces reaction time and byproduct formation.

Part 3: Comparative Performance Data

MetricRoute A: Suzuki (MIDA/BF3)Route B: Direct C-H ArylationRoute C: Paal-Knorr
Overall Yield 75-92%60-85%80-95%
Atom Economy Low (Boron waste)High (HBr waste only)Moderate (Water loss)
Regioselectivity Perfect (Pre-functionalized)>20:1 (C2 vs C3)Perfect (Structural)
Reagent Stability High (MIDA is shelf-stable)High (Aryl halides)Low (1,4-diketones)
Scalability Moderate (Cost of Ligands)High (Low catalyst load)High (Cheap reagents)
Green Score Low (Solvents/Ligands)High (Fagnou Conditions)Moderate

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Suzuki Coupling (MIDA Boronate)

Targeting: 2-(4-methoxyphenyl)-5-methylfuran

Rationale: The MIDA boronate slowly releases the active boronic acid, maintaining a low concentration that favors cross-coupling over protodeboronation.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 5-Methylfuran-2-yl MIDA boronate (1.2 equiv)

    • Catalyst: XPhos Pd G2 (2 mol%)

    • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous)

    • Solvent: THF:Water (10:1) – Note: Degassing is critical.

  • Procedure:

    • Charge a reaction vial with the MIDA boronate, aryl bromide, and XPhos Pd G2.

    • Seal and purge with Argon for 5 minutes.

    • Add degassed THF and aqueous K₃PO₄.

    • Heat to 60°C for 4-16 hours. Monitor by LCMS for disappearance of bromide.

    • Workup: Dilute with EtOAc, wash with brine. The MIDA byproduct is water-soluble.

  • Self-Validation Check:

    • LCMS: Look for the mass of the product (M+H). If you see the mass of the de-boronated furan (2-methylfuran), the temperature was too high or the catalyst inactive.

Protocol 2: Direct C-H Arylation (Fagnou Conditions)

Targeting: 2-Aryl-5-methylfuran directly from 2-methylfuran

Rationale: Uses a "CMD" mechanism where the pivalate anion acts as an intramolecular base, lowering the energy barrier for C-H bond cleavage specifically at the C2 position.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • 2-Methylfuran (2.0 equiv) – Excess required due to volatility.

    • Catalyst: Pd(OAc)₂ (5 mol%)

    • Ligand: PCy₃ HBF₄ (10 mol%) or SPhos (for hindered substrates)

    • Base: K₂CO₃ (2.0 equiv) + Pivalic Acid (30 mol%)

    • Solvent: DMAc (Dimethylacetamide)

  • Procedure:

    • Combine Pd(OAc)₂, Ligand, Base, and Pivalic Acid in a pressure tube.

    • Add Aryl Bromide and DMAc.[1]

    • Add 2-Methylfuran last.

    • Seal and heat to 110°C for 16 hours.

  • Self-Validation Check:

    • NMR: Check the crude mixture for regioselectivity. The C3/C4 protons of the furan ring appear as doublets (J ~3.2 Hz). If C3-arylation occurred, the splitting pattern will differ.

Part 5: Mechanistic Visualization

Understanding the difference between the standard cross-coupling and the C-H activation pathway is vital for troubleshooting.

Mechanism cluster_Suzuki Route A: Suzuki (MIDA) cluster_CH Route B: C-H Activation (CMD) MIDA MIDA-Boronate (Stable Reservoir) Hydrolysis Slow Hydrolysis (Rate Limiting) MIDA->Hydrolysis ActiveB Boronic Acid (Transient) Hydrolysis->ActiveB TM Transmetalation ActiveB->TM Pd_OxAdd L-Pd(II)-Ar Pd_OxAdd->TM ProdA Product TM->ProdA Substrate 2-Methylfuran CMD CMD Transition State (Concerted) Substrate->CMD Pd_Piv Pd(II)-Pivalate Pd_Piv->CMD ProdB Product CMD->ProdB

Figure 2: Mechanistic comparison. Route A relies on controlled release of the boronic species, while Route B utilizes a concerted metallation-deprotonation pathway.

Part 6: Validation & Analytical Standards

To confirm the identity and purity of the 5-methylfuran-2-yl product, the following analytical signatures must be verified:

  • 1H NMR Spectroscopy:

    • The Methyl Handle: Look for a singlet (or fine doublet if long-range coupling exists) at δ 2.30 – 2.45 ppm .

    • Ring Protons: Two distinct doublets (J ≈ 3.0–3.5 Hz) in the aromatic region (δ 6.0 – 7.0 ppm ). A lack of this coupling constant suggests ring opening or wrong isomer.

  • NOE (Nuclear Overhauser Effect):

    • Irradiation of the methyl group singlet should show an enhancement of the adjacent furan C4-proton signal. This confirms the 5-methyl placement relative to the ring.

  • Metabolic Stability Assay (In Vitro):

    • Incubate with Human Liver Microsomes (HLM).

    • Warning: 5-methylfuran derivatives are prone to bioactivation. Monitor for the formation of the cis-enedione metabolite (ring opening) via LC-MS/MS. This is a critical check for drug safety early in the pipeline.

References

  • Burke, M. D., et al. (2009). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.

  • Fagnou, K., et al. (2006). "Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization." Organometallics.

  • Lloyd-Jones, G. C., et al. (2012). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Stability." Journal of the American Chemical Society.

  • Amarnath, V., et al. (1995).[2] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry.

  • Peterson, L. A. (2013).[3] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

Sources

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Reactant of Route 1
2-(5-Methylfuran-2-yl)azepane
Reactant of Route 2
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